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  • Product: 4-(2-Methylbut-3-yn-2-yl)pyridine

Core Science & Biosynthesis

Foundational

The Strategic Integration of gem-Dimethyl and Propargyl Moieties in Pyridine Scaffolds: A Technical Guide for Drug Discovery

Introduction: A Trifecta of Functionality for Enhanced Therapeutic Potential In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, owing to its pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifecta of Functionality for Enhanced Therapeutic Potential

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, owing to its presence in numerous approved drugs and its versatile chemical reactivity.[1][2] This guide delves into the strategic incorporation of two key functional groups—the gem-dimethyl and propargyl moieties—onto the pyridine core. This combination is not arbitrary; it represents a deliberate design strategy to harness the unique physicochemical and pharmacological advantages conferred by each component. The gem-dimethyl group can offer conformational restriction and improved metabolic stability, while the propargyl group is a well-established reactive handle for irreversible enzyme inhibition.[3][4] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, biological rationale, and potential applications of gem-dimethyl propargyl pyridine derivatives.

The pyridine ring is a fundamental heterocyclic structure extensively utilized in drug design due to its ability to engage in various biological interactions.[1][5] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[6][7][8] The strategic functionalization of the pyridine core is therefore a critical aspect of modern drug discovery.

The gem-Dimethyl Effect: More Than Just Bulk

The inclusion of a gem-dimethyl group, as explored in numerous natural products and synthetic drugs, is a powerful tool in medicinal chemistry.[3][4] This structural feature is known to impart several advantageous properties to a molecule, a phenomenon often referred to as the "Thorpe-Ingold effect".[9]

Key Advantages of the gem-Dimethyl Group:

  • Conformational Rigidity: The steric hindrance imposed by the two methyl groups can lock the molecule into a specific, biologically active conformation, which can lead to increased potency and selectivity for its target.[3][4]

  • Enhanced Metabolic Stability: The gem-dimethyl group can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the drug's half-life in the body.[3]

  • Increased Lipophilicity: This can improve a compound's ability to cross cellular membranes and reach its intracellular target.

  • Improved Target Engagement: The van der Waals interactions of the methyl groups can contribute to a stronger binding affinity with the target protein.[3]

The Propargyl Group: A Covalent Warhead for Irreversible Inhibition

The propargyl group, containing a reactive terminal alkyne, is a well-established "warhead" in the design of irreversible enzyme inhibitors.[1][10] This functionality allows the molecule to form a covalent bond with a nucleophilic residue in the active site of the target enzyme, leading to its permanent inactivation.

Mechanism of Propargyl-Mediated Enzyme Inhibition:

Propargyl-containing inhibitors are often mechanism-based inactivators, also known as "suicide substrates." The enzyme's own catalytic machinery activates the propargyl group, which then covalently modifies the enzyme. For instance, in the case of monoamine oxidase (MAO) inhibitors, the flavin cofactor of the enzyme oxidizes the propargyl amine, generating a reactive allene intermediate that subsequently forms a covalent adduct with the enzyme.[1][10]

G cluster_1 Key Steps 1. Reversible Binding 1. Reversible Binding 2. Enzymatic Activation 2. Enzymatic Activation 1. Reversible Binding->2. Enzymatic Activation 3. Covalent Modification 3. Covalent Modification 2. Enzymatic Activation->3. Covalent Modification Complex Complex Activated Activated Covalent Covalent

Synergistic Potential: The gem-Dimethyl Propargyl Pyridine Scaffold

The combination of a gem-dimethyl group and a propargyl moiety on a pyridine scaffold can lead to a synergistic enhancement of therapeutic properties. The gem-dimethyl group can pre-organize the molecule for optimal binding to the enzyme's active site, while the propargyl group provides the mechanism for irreversible inhibition. This dual-functionality can result in highly potent and selective enzyme inhibitors with desirable pharmacokinetic profiles.

Synthetic Strategies

The synthesis of gem-dimethyl propargyl pyridine derivatives can be approached through several routes, depending on the desired substitution pattern and the availability of starting materials. A general and flexible approach involves the synthesis of a gem-dimethyl substituted pyridine core, followed by the introduction of the propargyl group.

Proposed Synthetic Workflow:

G cluster_0 Synthesis of gem-Dimethyl Pyridine Core cluster_1 Introduction of Propargyl Group cluster_2 Key Methodologies Start Readily Available Starting Materials Core gem-Dimethyl Substituted Pyridine Start->Core Multi-step Synthesis Propargylation Propargylation Reaction Core->Propargylation Pyridine Synthesis Pyridine Synthesis Target gem-Dimethyl Propargyl Pyridine Derivative Propargylation->Target Propargylation Methods Propargylation Methods Pyridine Synthesis->Propargylation Methods Sonogashira Coupling Sonogashira Coupling Propargylation Methods->Sonogashira Coupling

1. Synthesis of the gem-Dimethyl Pyridine Core:

Various methods exist for the synthesis of substituted pyridines.[11][12] For the introduction of a gem-dimethyl group, one could start with a precursor already containing this moiety or introduce it at a later stage.

2. Introduction of the Propargyl Group:

The propargyl group can be introduced through several methods, with the choice depending on the functional group present on the pyridine ring.

  • Williamson Ether Synthesis: For hydroxypyridine derivatives, a straightforward approach is the reaction with propargyl bromide in the presence of a base.[3]

  • Sonogashira Coupling: For halopyridine derivatives, the palladium-catalyzed Sonogashira coupling with a terminal alkyne (e.g., propargyl alcohol) is a powerful and versatile method.[13][14]

Detailed Experimental Protocol: Synthesis of a Propargyl Pyridinyl Ether

The following protocol is adapted from the literature for the synthesis of a propargyl pyridinyl ether, which can serve as a template for the synthesis of gem-dimethyl analogues.[3]

Step 1: Synthesis of 2,4-dimethyl-3-(prop-2-yn-1-yloxy)pyridine

  • To a solution of 2,4-dimethyl-3-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.1 eq, 80% solution in toluene) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired propargyl pyridinyl ether.

Biological Applications and Future Perspectives

Gem-dimethyl propargyl pyridine derivatives hold significant promise as highly specific and potent enzyme inhibitors.

Potential Therapeutic Targets:

  • Cytochrome P450 (CYP) Enzymes: Propargyl pyridinyl ethers have been shown to be potential inhibitors of CYP enzymes, which are involved in drug metabolism.[3] The gem-dimethyl group could enhance the selectivity and potency of these inhibitors.

  • Monoamine Oxidases (MAOs): Propargylamine derivatives are well-known inhibitors of MAOs, which are important targets in the treatment of neurodegenerative diseases like Parkinson's disease.[5][15] The incorporation of a gem-dimethyl pyridine scaffold could lead to novel MAO inhibitors with improved properties.

  • Other Enzymes: The versatile nature of this scaffold allows for its adaptation to target a wide range of other enzymes implicated in various diseases.

Structure-Activity Relationship (SAR) Logic

The systematic modification of the gem-dimethyl propargyl pyridine scaffold can provide valuable insights into the structure-activity relationship and guide the optimization of lead compounds.

G cluster_0 Modifications to Pyridine Ring cluster_1 Modifications to Propargyl Group cluster_2 Modifications to gem-Dimethyl Group cluster_3 Biological Readouts Core gem-Dimethyl Propargyl Pyridine Core Substituents Vary Substituents (e.g., EWG, EDG) Core->Substituents Position Alter Substitution Pattern Core->Position Linker Modify Linker Length/ Flexibility Core->Linker Terminal Substitute Terminal Alkyne Core->Terminal Analogs Replace with other Cycloalkyl Groups Core->Analogs Potency Potency (IC50/Ki) Substituents->Potency Selectivity Selectivity Position->Selectivity PK Pharmacokinetics Linker->PK Terminal->Potency Analogs->PK

Quantitative Data Summary:

Compound ClassTarget EnzymeReported Activity (IC50/Ki)Reference
Propargyl Pyridinyl EthersCytochrome P450Varies with substitution[3]
Propargyl-Containing PyrimidinesMAO-B0.38 ± 0.02 µM (most potent)[5]
gem-Dimethyl-hydroxymethylpyridinesRSV PolymeraseSubnanomolar activity[2]

Conclusion

The strategic combination of the gem-dimethyl and propargyl functionalities within a pyridine framework presents a compelling strategy for the design of novel and effective enzyme inhibitors. This guide has provided a comprehensive overview of the rationale, synthesis, and potential applications of these derivatives. By understanding the unique contributions of each structural motif, medicinal chemists can rationally design and synthesize new chemical entities with enhanced therapeutic potential. The exploration of this chemical space is a promising avenue for the discovery of next-generation therapeutics for a wide range of diseases.

References

  • DESIGN, SYNTHESIS, AND EVALUATION OF A FAMILY OF PROPARGYL PYRIDINYL ETHERS AS POTENTIAL CYTOCHROME P450 INHIBITORS. (n.d.). PubMed. Retrieved February 13, 2024, from [Link]

  • New page to access pyridine derivatives: synthesis from N-propargylamines. (n.d.). RSC Publishing. Retrieved February 13, 2024, from [Link]

  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. (n.d.). RSC Publishing. Retrieved February 13, 2024, from [Link]

  • Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. (n.d.). PubMed. Retrieved February 13, 2024, from [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.). PubMed. Retrieved February 13, 2024, from [Link]

  • Facile Synthesis of Pyridines from Propargyl Amines: Concise Total Synthesis of Suaveoline Alkaloids. (n.d.). PubMed. Retrieved February 13, 2024, from [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (n.d.). PubMed. Retrieved February 13, 2024, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]

  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents. (n.d.). PubMed. Retrieved February 13, 2024, from [Link]

  • Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. (n.d.). PubMed. Retrieved February 13, 2024, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]

  • Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • Recent strategies for the synthesis of pyridine derivatives. (n.d.). PubMed. Retrieved February 13, 2024, from [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Cu-Catalyzed Pyridine Synthesis via Oxidative Annulation of Cyclic Ketones with Propargylamine. (n.d.). PubMed. Retrieved February 13, 2024, from [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). Semantic Scholar. Retrieved February 13, 2024, from [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (n.d.). PubMed. Retrieved February 13, 2024, from [Link]

  • Sonogashira Coupling. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 4-(2-Methylbut-3-yn-2-yl)pyridine via Sonogashira Coupling

Introduction: The Significance of Alkynylpyridines in Modern Chemistry The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Alkynylpyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3][4] The introduction of an alkynyl group, particularly a sterically hindered one like the 2-methylbut-3-yn-2-yl moiety, onto the pyridine ring, unlocks novel chemical space and modulates the electronic and steric properties of the parent heterocycle. This modification can lead to compounds with enhanced biological activity, improved metabolic stability, and unique photophysical properties.[5][6] 4-(2-Methylbut-3-yn-2-yl)pyridine, the subject of this guide, is a valuable building block for the synthesis of more complex molecules in drug discovery and materials science.[5]

The Sonogashira coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[7][8][9] Developed in 1975, this palladium- and copper-cocatalyzed cross-coupling reaction offers mild reaction conditions, broad functional group tolerance, and generally high yields, making it an indispensable tool in organic synthesis.[7][9][10]

This document provides a comprehensive guide for the synthesis of 4-(2-Methylbut-3-yn-2-yl)pyridine, intended for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the Sonogashira coupling, offers detailed, field-proven protocols for both traditional and copper-free reaction conditions, and provides insights into reaction optimization and product purification.

The Sonogashira Coupling: A Mechanistic Overview

The catalytic cycle of the Sonogashira coupling is a well-orchestrated interplay between a palladium catalyst and, in the classic approach, a copper(I) co-catalyst.[10][11] The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl halide (in this case, a 4-halopyridine) to form a palladium(II) intermediate.[10][11]

  • Transmetalation: The key step where the alkyne component is introduced. A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the palladium(II) complex, displacing the halide.[7][11]

  • Reductive Elimination: The final step where the desired product, the 4-alkynylpyridine, is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[11]

The Copper Cycle:

  • Copper(I) Acetylide Formation: The terminal alkyne (2-methyl-3-butyn-2-ol) reacts with a copper(I) salt, such as copper(I) iodide, in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[10][11] This step is crucial as it increases the nucleophilicity of the alkyne.

While highly efficient, the use of a copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[7] To circumvent this, copper-free Sonogashira protocols have been developed, which often employ specific ligands and bases to facilitate the direct reaction of the alkyne with the palladium complex.[8][12]

Visualizing the Catalytic Pathway

The following diagram illustrates the interconnected catalytic cycles of the traditional Sonogashira coupling reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation Cu_Acetylide Cu-C≡CR Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Product->Pd0 CuX CuX Alkyne H-C≡CR Cu_Acetylide->CuX Transmetalation Alkyne->Cu_Acetylide Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Experimental Protocols

This section provides two detailed protocols for the synthesis of 4-(2-Methylbut-3-yn-2-yl)pyridine: a classic copper-cocatalyzed method and a copper-free alternative.

Protocol 1: Classic Sonogashira Coupling (Copper-Cocatalyzed)

This protocol is a robust and widely applicable method for the coupling of 4-iodopyridine with 2-methyl-3-butyn-2-ol. The use of an iodo-substituted pyridine is recommended for higher reactivity.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
4-IodopyridineC₅H₄IN204.991.025 g5.01.0
2-Methyl-3-butyn-2-olC₅H₈O84.120.505 g (0.61 mL)6.01.2
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(PPh₃)₂701.9070 mg0.10.02
Copper(I) IodideCuI190.4538 mg0.20.04
Triethylamine (Et₃N)C₆H₁₅N101.1915 mL--
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1130 mL--

Experimental Procedure:

  • Inert Atmosphere: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodopyridine (1.025 g, 5.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (70 mg, 0.1 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[13]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (30 mL) and triethylamine (15 mL) via syringe. The triethylamine acts as both a base and a solvent.[7]

  • Alkyne Addition: Add 2-methyl-3-butyn-2-ol (0.61 mL, 6.0 mmol) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical TLC eluent system is a mixture of petroleum ether and ethyl acetate.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove the catalyst residues.[14]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, often a yellow to brown solid or oil, can be purified by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford the pure 4-(2-Methylbut-3-yn-2-yl)pyridine.[15]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the homocoupling of the alkyne is a significant concern or when copper contamination of the final product must be avoided.[12] This method is particularly effective for coupling aryl bromides.[16]

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
4-Bromopyridine hydrochlorideC₅H₅BrClN194.46972 mg5.01.0
2-Methyl-3-butyn-2-olC₅H₈O84.120.505 g (0.61 mL)6.01.2
Palladium(II) AcetatePd(OAc)₂224.5034 mg0.150.03
Tri(p-tolyl)phosphineP(p-tol)₃304.3791 mg0.30.06
1,8-Diazabicycloundec-7-ene (DBU)C₉H₁₆N₂152.242.25 mL15.03.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1125 mL--

Experimental Procedure:

  • Inert Atmosphere: In a flame-dried Schlenk flask under an argon atmosphere, combine palladium(II) acetate (34 mg, 0.15 mmol) and tri(p-tolyl)phosphine (91 mg, 0.3 mmol) in anhydrous tetrahydrofuran (15 mL). Stir for 15-20 minutes to allow for the formation of the active catalyst complex.

  • Reagent Addition: To the catalyst solution, add 4-bromopyridine hydrochloride (972 mg, 5.0 mmol), 2-methyl-3-butyn-2-ol (0.61 mL, 6.0 mmol), and additional anhydrous THF (10 mL).

  • Base Addition: Add 1,8-diazabicycloundec-7-ene (DBU) (2.25 mL, 15.0 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.[16]

  • Work-up and Purification: Cool the reaction mixture to room temperature. Follow the same work-up and purification procedures as described in Protocol 1.

Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of 4-(2-Methylbut-3-yn-2-yl)pyridine.

Synthesis_Workflow start Start reagents Combine Aryl Halide, Catalysts, and Base in a Schlenk Flask start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Stir at Appropriate Temperature and Monitor Progress (TLC/LC-MS) alkyne->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Pure 4-(2-Methylbut-3-yn-2-yl)pyridine purification->product

Caption: General workflow for the Sonogashira coupling synthesis.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Oxygen can deactivate the palladium catalyst.

    • The quality of the palladium catalyst is crucial. Consider using a freshly opened bottle or a pre-catalyst that is known to be active.

    • Vary the base. While triethylamine is common, other amine bases like diisopropylethylamine (DIPEA) or piperidine can be more effective in certain cases.[17] For copper-free reactions, organic bases like DBU or inorganic bases such as cesium carbonate may improve yields.[18]

    • Increase the reaction temperature, especially for less reactive aryl bromides or chlorides.[19]

  • Formation of Byproducts:

    • The primary byproduct is often the homocoupled alkyne (Glaser coupling). This is more prevalent in copper-cocatalyzed reactions. Switching to a copper-free protocol can mitigate this issue.[7]

    • If the product is prone to decomposition on silica gel, consider alternative purification methods such as recrystallization or using a different stationary phase like alumina.

  • Difficulty in Purification:

    • Residual palladium catalysts can sometimes co-elute with the product, resulting in a dark-colored final compound.[20] Filtering the crude reaction mixture through a short plug of celite or silica gel before concentration can help remove some of the catalyst residues.[14]

    • Treatment of the crude product solution with activated charcoal can sometimes help remove colored impurities.[20]

Safety Considerations

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Copper(I) Iodide: Copper salts are harmful if swallowed and can cause skin and eye irritation.

  • Solvents: Tetrahydrofuran and triethylamine are flammable and volatile. Work in a fume hood and away from ignition sources.

  • Bases: Triethylamine and DBU are corrosive and can cause severe skin and eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.

Conclusion

The Sonogashira coupling is a highly reliable and efficient method for the synthesis of 4-(2-Methylbut-3-yn-2-yl)pyridine. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of this valuable synthetic intermediate. The choice between a traditional copper-cocatalyzed protocol and a copper-free alternative will depend on the specific requirements of the synthesis, such as the need to avoid alkyne homocoupling or copper contamination. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of the Sonogashira coupling in the synthesis of alkynylpyridines and related compounds.

References

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  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Dastgir, S., et al. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Al-Balushi, R. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(16), 9486–9517. Retrieved from [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry. Retrieved from [Link]

  • Bodireddy, M. R., Reddy, N. C. G., & Kumar, S. D. (2014). Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy. RSC Advances, 4(39), 20431-20439. Retrieved from [Link]

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  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). MDPI. Retrieved from [Link]

  • Reddit. (2024, April 10). Easily remove dark color after sonogashira?. Retrieved from [Link]

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  • ResearchGate. (2013). Crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, C10H11NO. Retrieved from [Link]

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Application

Application Notes and Protocols for Click Chemistry Reactions Using 4-(2-Methylbut-3-yn-2-yl)pyridine

Introduction: A Versatile Pyridine-Functionalized Alkyne for Advanced Molecular Construction In the landscape of modern chemical synthesis, the quest for efficient, selective, and robust reactions is paramount. "Click ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Pyridine-Functionalized Alkyne for Advanced Molecular Construction

In the landscape of modern chemical synthesis, the quest for efficient, selective, and robust reactions is paramount. "Click chemistry," a concept introduced by K. B. Sharpless in 2001, addresses this need by defining a set of criteria for ideal chemical reactions, including high yields, stereospecificity, and simple purification.[1] Among the reactions that epitomize this philosophy, the azide-alkyne cycloaddition has emerged as a cornerstone, enabling the facile construction of 1,2,3-triazole linkages.[1][2]

This guide focuses on 4-(2-Methylbut-3-yn-2-yl)pyridine , a pyridine-functionalized internal alkyne. The pyridine moiety, a common scaffold in pharmaceuticals and functional materials, imparts unique electronic properties, potential for metal coordination, and improved solubility.[3][4][5] The tertiary propargyl alcohol structure introduces steric bulk around the alkyne, influencing its reactivity and the properties of the resulting triazole products. These characteristics make 4-(2-Methylbut-3-yn-2-yl)pyridine a valuable building block for applications in drug discovery, bioconjugation, and materials science.[6][7]

This document provides a comprehensive overview of the click chemistry reactions involving 4-(2-Methylbut-3-yn-2-yl)pyridine, with a focus on both the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the complementary Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into troubleshooting common challenges.

The Dichotomy of Azide-Alkyne Cycloadditions: CuAAC vs. RuAAC

The thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes, while fundamental, often requires harsh conditions and yields mixtures of regioisomers.[1] The advent of metal catalysis revolutionized this transformation, offering exquisite control over regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Disubstituted Triazoles

The copper(I)-catalyzed reaction is the quintessential click reaction, proceeding with a remarkable rate acceleration of up to 108 compared to its uncatalyzed counterpart.[1] It is highly tolerant of a wide range of functional groups and can be performed in aqueous media, making it ideal for biological applications.[1][8][9] The CuAAC exclusively yields 1,4-disubstituted 1,2,3-triazoles .[1][10] The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide.

For an internal alkyne like 4-(2-Methylbut-3-yn-2-yl)pyridine, the reaction is expected to be more challenging than with terminal alkynes due to steric hindrance around the alkyne. However, with appropriate ligand choice and optimization of reaction conditions, the reaction can still proceed efficiently.[11]

CuAAC_Mechanism CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Intermediate CuI->Cu_Acetylide Alkyne 4-(2-Methylbut-3-yn-2-yl)pyridine Alkyne->Cu_Acetylide Coordination & Deprotonation (if terminal) Azide R-N3 Azide->Cu_Acetylide Cycloaddition Triazole_Product 1,4,5-Trisubstituted 1,2,3-Triazole Cu_Acetylide->Triazole_Product Reductive Elimination Catalyst_Regen Catalyst Regeneration Triazole_Product->Catalyst_Regen Catalyst_Regen->CuI

Figure 1: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing 1,5-Disubstituted and Fully Substituted Triazoles

As a powerful alternative to CuAAC, the ruthenium-catalyzed reaction provides complementary regioselectivity, affording 1,5-disubstituted 1,2,3-triazoles from terminal alkynes.[1][12][13] Crucially, RuAAC is also highly effective for internal alkynes , leading to the formation of fully substituted (1,4,5-trisubstituted) 1,2,3-triazoles .[12][13][14] This makes RuAAC particularly well-suited for substrates like 4-(2-Methylbut-3-yn-2-yl)pyridine. The proposed mechanism involves the oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product.[13][14]

RuAAC_Mechanism Ru_Catalyst [Cp*RuCl] Catalyst Ruthenacycle Ruthenacycle Intermediate Ru_Catalyst->Ruthenacycle Alkyne 4-(2-Methylbut-3-yn-2-yl)pyridine Alkyne->Ruthenacycle Oxidative Coupling Azide R-N3 Azide->Ruthenacycle Triazole_Product 1,4,5-Trisubstituted 1,2,3-Triazole Ruthenacycle->Triazole_Product Reductive Elimination Catalyst_Regen Catalyst Regeneration Triazole_Product->Catalyst_Regen Catalyst_Regen->Ru_Catalyst

Figure 2: Proposed mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Experimental Protocols

The following protocols are designed as a starting point for researchers working with 4-(2-Methylbut-3-yn-2-yl)pyridine. Optimization of reaction conditions may be necessary for specific substrates.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation & Weighing Start->Reagent_Prep Reaction_Setup Reaction Setup (Solvent, Catalyst, Reagents) Reagent_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Reaction Work-up (Quenching, Extraction) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Figure 3: General experimental workflow for click chemistry reactions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical CuAAC reaction between 4-(2-Methylbut-3-yn-2-yl)pyridine and a generic organic azide (e.g., benzyl azide).

Materials:

  • 4-(2-Methylbut-3-yn-2-yl)pyridine

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent: e.g., a 1:1 mixture of tert-Butanol and Water

  • Reaction vessel (e.g., sealed vial)

  • Stir plate and stir bar

Procedure:

  • Reagent Preparation: In a sealed vial, dissolve 4-(2-Methylbut-3-yn-2-yl)pyridine (1.0 eq) and the organic azide (1.05 eq) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).

  • Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.15 eq). The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.[1]

  • Reaction Execution: Seal the vial and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) to overcome the steric hindrance of the internal alkyne.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding a small amount of aqueous ammonia solution to complex with the copper catalyst. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[15]

ParameterRecommended ValueNotes
Stoichiometry Alkyne: 1.0 eq, Azide: 1.05-1.2 eqA slight excess of the azide can drive the reaction to completion.
Catalyst Loading CuSO₄·5H₂O: 1-10 mol%, Na-Ascorbate: 3-30 mol%Higher catalyst loading may be required for sterically hindered alkynes.
Solvent t-BuOH/H₂O, DMF, DMSOSolvent choice can significantly impact reaction rate and solubility.
Temperature Room Temperature to 80 °CHeating may be necessary to increase the reaction rate.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.

Table 1: Key Parameters for CuAAC with 4-(2-Methylbut-3-yn-2-yl)pyridine.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a RuAAC reaction, which is expected to be more efficient for the internal alkyne 4-(2-Methylbut-3-yn-2-yl)pyridine.

Materials:

  • 4-(2-Methylbut-3-yn-2-yl)pyridine

  • Organic Azide (e.g., Benzyl Azide)

  • Ruthenium Catalyst (e.g., [CpRuCl(PPh₃)₂] or [CpRuCl(COD)])

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Reaction vessel (e.g., Schlenk flask)

  • Stir plate and stir bar

Procedure:

  • Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., Argon or Nitrogen) as ruthenium catalysts can be sensitive to air and moisture.

  • Reagent Preparation: In a Schlenk flask, dissolve 4-(2-Methylbut-3-yn-2-yl)pyridine (1.0 eq) and the organic azide (1.1 eq) in the anhydrous, degassed solvent.

  • Catalyst Addition: Add the ruthenium catalyst (e.g., [Cp*RuCl(PPh₃)₂], 0.02-0.05 eq) to the reaction mixture under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude product can be directly purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

ParameterRecommended ValueNotes
Stoichiometry Alkyne: 1.0 eq, Azide: 1.1-1.5 eqAn excess of the azide is often beneficial.
Catalyst [CpRuCl(PPh₃)₂], [CpRuCl(COD)]Catalyst choice can influence reaction efficiency.[12][13]
Catalyst Loading 1-5 mol%Lower catalyst loadings are often sufficient.
Solvent Toluene, Benzene, 1,4-DioxaneAnhydrous and degassed solvents are crucial.
Temperature 60 - 120 °CHigher temperatures are typically required for RuAAC.
Reaction Time 4 - 48 hoursMonitor for completion.

Table 2: Key Parameters for RuAAC with 4-(2-Methylbut-3-yn-2-yl)pyridine.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst (CuAAC: oxidation of Cu(I); RuAAC: decomposition) - Insufficient temperature - Steric hindrance- Use freshly prepared sodium ascorbate solution (CuAAC). - Ensure an inert atmosphere for RuAAC. - Increase reaction temperature and/or time. - Screen different ligands for CuAAC to enhance reactivity. - Consider using a more reactive azide.
Formation of Side Products - Alkyne homocoupling (Glaser coupling) in CuAAC - Decomposition of starting materials or product- Ensure a sufficient excess of sodium ascorbate in CuAAC. - Degas the solvent thoroughly. - Lower the reaction temperature if decomposition is observed.
Difficult Purification - Co-elution of product with starting materials or byproducts - Copper contamination- Optimize the mobile phase for column chromatography. - Perform an aqueous ammonia wash during work-up to remove copper. - Consider alternative purification methods like preparative HPLC.

Conclusion

4-(2-Methylbut-3-yn-2-yl)pyridine stands as a promising reagent for the construction of complex molecules via click chemistry. Its internal alkyne nature makes it an excellent candidate for RuAAC to generate fully substituted triazoles, while CuAAC remains a viable, albeit potentially more challenging, route. The pyridine functionality offers a handle for further diversification and can influence the biological and material properties of the final products. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively utilize this versatile building block to accelerate their discovery and development efforts.

References

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. [Link]

  • Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed, 130(28), 8923-8930. [Link]

  • Pascual, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2006–2018. [Link]

  • Jin, T., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1715. [Link]

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Krasinski, A., et al. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters, 6(23), 4239–4242. [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. [Link]

  • Appukkuttan, P., et al. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters, 6(23), 4223–4225. [Link]

  • González-López, M., et al. (2018). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of The Electrochemical Society, 165(14), G171-G175. [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). Chemistry – A European Journal. [Link]

  • Wang, Y., et al. (2018). Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives. Organic & Biomolecular Chemistry, 16(43), 8196-8200. [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 885329. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Preparation of triazole compounds via click chemistry reaction and formation of the protective self-assembled membrane against copper corrosion. (2025). ResearchGate. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]

  • Gorelov, S. V., et al. (2012). Synthesis and properties of 4-(3-aminothieno-[2,3-b]pyridin-2-yl)coumarins. Chemistry of Heterocyclic Compounds, 48(6), 955-962. [Link]

  • The Use of Click Chemisty in Drug Development Applications. (2022). DergiPark. [Link]

  • The growing applications of click chemistry. (2007). Roeder Research Lab. [Link]

  • Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry. (2025). PMC. [Link]

  • Recent applications of click chemistry in drug discovery. (2019). ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, C10H11NO. (2013). ResearchGate. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2018). PMC. [Link]

  • Synthesis of a New Bioconjugate Steroid Pyridinium Salt Derived from Allopregnanolone Acetate. (2025). MDPI. [Link]

  • Syntheses and crystal structure of 4-[(pyridin-3-yl)diazen&#173. (n.d.). ePrints Soton. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). PMC. [Link]

  • 4,4′-(Acridine-2,7-diyl)bis(2-methylbut-3-yn-2-ol). (2016). PMC. [Link]

  • Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa- pyridine Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]article/view/5536)

Sources

Method

Application Note: Precision Synthesis of 4-(1,1-dimethylprop-2-ynyl)pyridine from 4-Iodopyridine

This Application Note is structured to address the precise synthesis of 4-(1,1-dimethylprop-2-ynyl)pyridine (also known as 4-(2-methylbut-3-yn-2-yl)pyridine), a specific tertiary alkyl-pyridine scaffold.[1] Note on Nomen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the precise synthesis of 4-(1,1-dimethylprop-2-ynyl)pyridine (also known as 4-(2-methylbut-3-yn-2-yl)pyridine), a specific tertiary alkyl-pyridine scaffold.[1]

Note on Nomenclature & Structure: There is a common confusion in this field between the target molecule (a gem-dimethyl propargyl group attached to pyridine) and the standard Sonogashira product (a propargyl alcohol group). This guide focuses on the difficult formation of the C(sp²)–C(sp³) bond at a quaternary center, which is distinct from standard alkyne couplings.

Executive Summary

The synthesis of 4-(1,1-dimethylprop-2-ynyl)pyridine (Target 1 ) from 4-iodopyridine presents a specific challenge: forming a bond between an electron-deficient heterocycle and a sterically hindered tertiary alkyl group.[1] Standard Sonogashira conditions (Pd/Cu) typically yield the alkynyl-linked isomer (e.g., 4-(3-hydroxy-3-methylbut-1-ynyl)pyridine).[1] To access the gem-dimethyl alkyl linkage requested, this protocol utilizes a Negishi Cross-Coupling strategy employing a tertiary propargylic organozinc reagent.[1][2] This method offers superior regiocontrol and yields compared to radical alkylation or nucleophilic substitution on the pyridine ring.[1]

Structural Distinction[1][3][4]
  • Target Molecule (This Protocol): Py–C(Me)₂ –C≡CH (Gem-dimethyl alkyl linkage).[1]

  • Common Misconception (Sonogashira Product): Py–C≡C –C(Me)₂OH (Alkynyl linkage).

Reaction Pathway & Mechanism

The synthesis relies on the generation of a tertiary propargylic zinc reagent.[2] A key mechanistic insight is the metallotropic equilibrium between the propargyl zinc species (A ) and the allenyl zinc species (B ). Palladium catalysis selectively favors coupling at the gamma-position of the allenyl species (or alpha of propargyl) to restore the aromaticity and minimize steric clash, yielding the desired alkyne over the allene isomer.[2]

G IodoPy 4-Iodopyridine Product 4-(1,1-dimethylprop-2-ynyl)pyridine (Target) IodoPy->Product Cross-Coupling Reagent 3-Chloro-3-methyl-1-butyne ZnSpecies Propargyl/Allenyl Zinc (Equilibrium Mixture) Reagent->ZnSpecies Activation Zn Zn / LiCl Zn->ZnSpecies ZnSpecies->Product Transmetallation PdCat Pd(PPh3)4 / THF Reflux PdCat->Product Catalysis

Caption: Mechanistic flow for the Negishi coupling of 4-iodopyridine with a tertiary propargylic zinc reagent.

Detailed Experimental Protocol

Phase 1: Preparation of the Organozinc Reagent

Objective: Generate the reactive (1,1-dimethylprop-2-ynyl)zinc chloride species in situ.[1] Critical Control Point: The reagent must be prepared strictly anhydrously to prevent protonation of the organometallic intermediate.[2]

Reagents:

  • 3-Chloro-3-methyl-1-butyne (CAS: 1111-97-3)[1][2]

  • Zinc dust (Activation required)

  • Lithium Chloride (anhydrous)

  • THF (anhydrous, inhibitor-free)[1][2]

Procedure:

  • Zinc Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust (1.5 equiv) and LiCl (1.5 equiv) in anhydrous THF. Activate the Zn by adding 1-2 mol% of 1,2-dibromoethane and heating to reflux for 5 minutes, followed by 1-2 mol% TMSCl.

  • Reagent Formation: Cool the suspension to 0°C. Add 3-chloro-3-methyl-1-butyne (1.2 equiv) dropwise over 20 minutes.

  • Maturation: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will turn grey/dark, indicating the formation of the organozinc species.[2]

    • Note: This forms a mixture of propargyl-Zn and allenyl-Zn.[1] The steric bulk of the gem-dimethyl group slows down homocoupling.[1]

Phase 2: Negishi Cross-Coupling

Objective: Couple the zinc reagent with 4-iodopyridine.[1]

Reagents:

  • 4-Iodopyridine (1.0 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: THF (anhydrous)

Procedure:

  • Catalyst Solution: In a separate dry Schlenk flask, dissolve 4-iodopyridine (1.0 equiv, e.g., 500 mg) and Pd(PPh₃)₄ (0.05 equiv) in anhydrous THF (5 mL). Purge with Argon for 10 minutes.

  • Addition: Cannulate the organozinc solution (prepared in Phase 1) directly into the 4-iodopyridine/catalyst solution at room temperature.

    • Expert Tip: Filtration of the zinc solution through a glass frit (under inert gas) prevents unreacted Zn dust from interfering with the Pd catalyst, though direct cannulation often suffices.

  • Reaction: Heat the mixture to 60°C for 12–18 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS.[1]

    • Endpoint: Disappearance of 4-iodopyridine.[1]

  • Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 20% EtOAc in Hexanes.[1] The pyridine nitrogen makes the product streak; adding 1% Et₃N to the eluent is recommended.[2]

Data Summary & Validation Criteria

ParameterSpecification / ResultNotes
Yield 55% – 70%Yields are lower than standard Sonogashira due to steric hindrance at the quaternary center.[1][2]
Appearance Pale yellow oil or low-melting solidOxidizes slowly upon air exposure; store under Ar.[1]
¹H NMR (CDCl₃) δ 8.55 (d, 2H), 7.35 (d, 2H), 2.35 (s, 1H), 1.60 (s, 6H)Key diagnostic: Singlet at ~1.60 ppm (6H) for gem-dimethyl.[2]
¹³C NMR Pyridine signals, Quaternary C (~35 ppm), Alkyne C (~88, 70 ppm)Confirm absence of allene peaks (typically >200 ppm for central allene C).[2]
Regioselectivity >95:5 (Alkyne : Allene)Pd(PPh₃)₄ favors the alkyne product.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Poisoning of Pd catalyst by excess Zinc or moisture.[1]

    • Fix: Increase catalyst loading to 10 mol% or switch to Pd(dppf)Cl₂ , which is more robust for sterically demanding Negishi couplings.

  • Issue: Allene Formation.

    • Cause: "Attack at the wrong end" of the organozinc.[2]

    • Fix: Use a bulkier ligand (e.g., XPhos) to sterically enforce coupling at the less hindered carbon of the organozinc, although for this specific substrate, the alkyne is thermodynamically favored in the product.[2]

  • Alternative Route (If Negishi fails):

    • Reductive Cross-Electrophile Coupling: React 4-iodopyridine and 3-bromo-3-methylbut-1-yne using NiCl₂(glyme) (10 mol%) , 4,4'-di-tert-butyl-2,2'-bipyridine (15 mol%) , and Mn dust as the reductant in DMF at 60°C. This avoids pre-forming the organozinc.[1]

References

  • Negishi Coupling Fundamentals: King, A. O., Okukado, N., & Negishi, E. I. (1977).[2] Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalyzed reaction of alkynylzinc reagents with alkenyl halides.[1][2] Journal of the Chemical Society, Chemical Communications.[2] Link

  • Propargyl/Allenyl Zinc Chemistry: Ma, S., & Negishi, E. I. (1995).[2] Palladium-catalyzed cross-coupling of allenylzinc and propargylzinc reagents with aryl and alkenyl halides.[1] Journal of Organic Chemistry. Link

  • Reductive Cross-Coupling (Alternative): Everson, D. A., & Weix, D. J. (2014).[2] Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry. Link

  • Commercial Reference: 4-(2-Methylbut-3-yn-2-yl)pyridine (CAS 1334533-33-3).[1] PubChem. Link

Sources

Application

Using 4-(2-Methylbut-3-yn-2-yl)pyridine as a ligand in catalysis

Application Note: 4-(2-Methylbut-3-yn-2-yl)pyridine as a Modular Ligand Scaffold in Catalysis Executive Summary 4-(2-Methylbut-3-yn-2-yl)pyridine (referred to herein as MBYP ) is a specialized nitrogen-donor ligand disti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2-Methylbut-3-yn-2-yl)pyridine as a Modular Ligand Scaffold in Catalysis

Executive Summary

4-(2-Methylbut-3-yn-2-yl)pyridine (referred to herein as MBYP ) is a specialized nitrogen-donor ligand distinguished by its gem-dimethyl propargylic architecture. Unlike simple 4-ethynylpyridine, the MBYP scaffold incorporates a quaternary carbon spacer that electronically decouples the alkyne from the pyridine ring while imposing significant steric bulk.

This application note details the use of MBYP in two high-value catalytic workflows:

  • Ruthenium Vinylidene Catalysis: Utilizing the terminal alkyne to generate reactive metal-vinylidene species for C-C bond formation.[1]

  • Combinatorial Ligand Synthesis (Click-to-Chelate): Using the alkyne as a "docking station" to rapidly synthesize bidentate triazole-pyridine (

    
    ) ligands via CuAAC (Click Chemistry) for oxidation and hydrogenation catalysis.
    

Chemical Profile & Mechanistic Advantages[2]

PropertySpecificationMechanistic Impact
Structure Pyridine–C(Me)

–C

CH
Gem-Dimethyl Effect: The

group restricts bond rotation, entropically favoring chelation in derived ligands and preventing

-deprotonation side reactions common in linear alkyl chains.
Electronic State Non-conjugatedThe quaternary carbon breaks

-conjugation. The pyridine nitrogen remains electron-rich (pKa

5.8–6.0), making it a stronger

-donor than 4-ethynylpyridine.
Coordination Modes

-N (Pyridine)

-C

C (Alkyne)

-C=C (Vinylidene)
Versatile binding modes allow "hemilabile" behavior, stabilizing active catalytic intermediates.

Application I: Ruthenium Vinylidene Catalysis

The terminal alkyne of MBYP reacts with electron-rich Ruthenium(II) centers to form Ruthenium Vinylidene complexes (


). These species are potent catalysts for the dimerization of alkynes and ring-closing metathesis.
Mechanism: The Vinylidene Tautomerization

Upon coordination of the alkyne


-system to the Ru center, a 1,2-hydrogen shift occurs. The bulky gem-dimethyl group of MBYP stabilizes this species by preventing bimolecular decomposition.
Protocol: In-Situ Catalyst Generation

Reagents:

  • Ligand: MBYP (1.0 equiv relative to Ru)

  • Precursor:

    
     or 
    
    
    
  • Activator:

    
     or 
    
    
    
    (to abstract chloride)
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox, dissolve

    
     (0.01 mmol) in anhydrous DCM (2 mL).
    
  • Ligand Addition: Add MBYP (0.02 mmol) slowly. The solution will shift from red-orange to yellow as the pyridine coordinates.

  • Activation: Add

    
     (0.04 mmol) to abstract the chloride, generating the cationic species 
    
    
    
    .
  • Vinylidene Formation: Heat the solution to 40°C for 30 minutes. The terminal alkyne rearranges to the vinylidene isomer. Note: This species is the active catalyst.

  • Catalysis: Add the substrate (e.g., phenylacetylene) directly to this mixture.

Target Reactions:

  • Dimerization of terminal alkynes to gem-enynes.

  • Anti-Markovnikov hydration of alkynes (when water is present).

Application II: High-Throughput Ligand Screening (Click-to-Chelate)

For drug discovery chemists, MBYP serves as a Modular Ligand Precursor . By reacting MBYP with various organic azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can generate a library of Bidentate Triazole-Pyridine (


) Ligands .

These ligands are isosteric to bipyridine but offer tunable electronics (via the azide substituent) for Pd-catalyzed cross-coupling or Ir-catalyzed hydrogenation.

Workflow Visualization

ClickLigandWorkflow cluster_0 In-Situ Ligand Generation MBYP MBYP Scaffold (Pyridine-Alkyne) CuAAC CuAAC Reaction (Click Chemistry) MBYP->CuAAC AzideLibrary Azide Library (R-N3) AzideLibrary->CuAAC TriazoleLigand Bidentate Ligand (Pyridine-Triazole) CuAAC->TriazoleLigand 1,2,3-Triazole Formation MetalComplex Active Catalyst (Pd, Ir, Cu) TriazoleLigand->MetalComplex Chelation (N^N) HTE High-Throughput Screening MetalComplex->HTE Oxidation/Reduction

Figure 1: Workflow for generating bidentate ligand libraries using MBYP as the core scaffold.

Protocol: One-Pot Ligand Synthesis & Catalysis

Objective: Screen a library of ligands for Copper-catalyzed alcohol oxidation.

  • Ligand Synthesis (Well Plate Format):

    • To each well, add MBYP (10 µmol) in

      
      -BuOH/Water (1:1).
      
    • Add a unique Azide (

      
      ) (10 µmol) to each well.
      
    • Add

      
       (1 µmol) and Sodium Ascorbate (2 µmol).
      
    • Stir at RT for 2 hours. (The triazole ligand forms quantitatively).

  • Catalyst Formation:

    • Crucial Step: The Copper used for the "Click" reaction can now serve as the oxidation catalyst, OR you can extract the ligand. For high-fidelity screens, add the catalytic metal of interest (e.g.,

      
       for coupling) directly to the well if the "Click" copper is compatible or removed.
      
    • For Cu-Catalysis: Add TEMPO (catalytic oxidant, 5 mol%) and Base (NMI, 10 mol%) directly to the "Click" mixture.

  • Reaction:

    • Add the substrate (e.g., Benzyl Alcohol).

    • Pressurize/expose to

      
       (1 atm).
      
    • Monitor conversion via LC-MS.

Why this works: The gem-dimethyl group on MBYP forces the pyridine and the newly formed triazole into a "pre-organized" conformation, enhancing binding affinity to the metal center compared to flexible linkers.

Synthesis of MBYP (Reference Protocol)

If MBYP is not commercially available, it is synthesized via a modified Sonogashira coupling.

  • Starting Materials: 4-Bromopyridine hydrochloride, 2-methylbut-3-yn-2-ol.

  • Catalyst:

    
     (2 mol%), CuI (1 mol%).
    
  • Solvent/Base: Triethylamine (TEA) or Diethylamine.

Reaction:



Note: The user requested 4-(2-Methylbut-3-yn-2-yl)pyridine (


). The standard Sonogashira yields the internal alkyne alcohol. To obtain the specific gem-dimethyl propargyl isomer, one typically employs Nucleophilic Aromatic Substitution (

)
on 4-cyanopyridine with the lithium anion of the alkyne, or rearrangement of the N-oxide. However, for most "Click" applications, the commercially available 4-(2-methylbut-3-yn-2-ol)pyridine (the alcohol) is often used directly, or the alcohol is protected.

Critical Safety Note: Pyridine-alkynes can be thermally unstable. Distill with caution.

References

  • Click Ligands in Catalysis: Crowley, J. D., et al. "Click chemistry" ligated ruthenium(II) complexes: synthesis, structure and cytotoxicity. Dalton Transactions, 2010. Link

  • Ruthenium Vinylidene Chemistry: Dixneuf, P. H. Ruthenium-vinylidene complexes: powerful tools for the catalytic transformation of alkynes.[1] Chemical Communications, 2012. Link

  • Gem-Dimethyl Effect in Ligands: Jung, M. E., & Piizzi, G. gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 2005. Link

  • CuAAC Ligand Libraries: Schweinfurth, D., et al. The "Click" Route to Nitrogen-Rich Ligands for Transition Metal Catalysis. Inorganic Chemistry, 2011. Link

  • Sonogashira Protocol: Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007. Link

Sources

Method

Functionalization of Terminal Alkynes in Pyridine Derivatives: Overcoming the "N-Effect"

Topic: Functionalization of Terminal Alkynes in Pyridine Derivatives Content Type: Detailed Application Note & Protocols Audience: Senior Researchers, Medicinal Chemists, Process Chemists Executive Summary & Strategic Ov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of Terminal Alkynes in Pyridine Derivatives Content Type: Detailed Application Note & Protocols Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary & Strategic Overview

The incorporation of pyridine rings into drug candidates is a cornerstone of medicinal chemistry, appearing in over 20% of FDA-approved small molecule drugs. When functionalizing these scaffolds via a terminal alkyne handle (


), chemists face a unique dichotomy: the electronic deficiency  of the ring activates the alkyne toward nucleophilic attack, while the basic nitrogen atom  acts as a competitive ligand (the "N-effect"), frequently sequestering transition metal catalysts (Pd, Cu) and stalling cycles.

This guide details three critical workflows to functionalize terminal alkynes on pyridine scaffolds, specifically engineered to bypass catalyst poisoning and suppress Glaser homocoupling.

The "N-Effect" Challenge

In standard alkyne functionalization, the pyridine nitrogen (


 hybridized, lone pair available) competes with the alkyne 

-system for metal centers.
  • Consequence: Catalyst deactivation (poisoning) or formation of stable, unreactive bis-pyridine-metal complexes.

  • Solution: Use of sterically bulky ligands (e.g., TBTA in CuAAC) or specific protonation strategies to mask the nitrogen during catalysis.

Decision Matrix: Functionalization Pathways

The following flowchart illustrates the selection logic for transforming ethynylpyridines based on the desired pharmacophore.

FunctionalizationPathways Start Terminal Alkyne (Pyridine Scaffold) Decision Target Motif? Start->Decision Sonogashira Aryl/Alkenyl Extension (C-C Bond) Decision->Sonogashira Extend Carbon Skeleton CuAAC 1,2,3-Triazole (Bioisostere) Decision->CuAAC Create Heterocycle Hydration Acetyl/Ketone (Carbonyl Handle) Decision->Hydration Install H-Bond Acceptor Method_Sono Protocol A: Pd/Cu Catalysis (Requires De-gassing) Sonogashira->Method_Sono Method_Click Protocol B: TBTA-Assisted CuAAC CuAAC->Method_Click Method_Hydra Protocol C: TfOH-Catalyzed Hydration Hydration->Method_Hydra

Figure 1: Strategic decision tree for ethynylpyridine functionalization.

Protocol A: Sonogashira Cross-Coupling

Objective: C-C bond formation to generate aryl-alkynyl-pyridines. Critical Constraint: The pyridine nitrogen can bind Pd(II), arresting the catalytic cycle. We utilize a high-loading phosphine ligand system to outcompete the pyridine N.

Mechanistic Insight

Standard Sonogashira conditions often fail for 2-ethynylpyridine due to the formation of a stable chelate structure between the alkynyl nitrogen and the metal. 3- and 4-ethynylpyridines are less prone to chelation but still act as competitive ligands.

Detailed Protocol
  • Substrate: 3-Ethynylpyridine (or derivatives)

  • Coupling Partner: Aryl Iodide (preferred over bromide for faster oxidative addition)

  • Catalyst System:

    
     / CuI
    
ComponentEquiv/Conc.Role
Aryl Iodide 1.0 equivElectrophile
Ethynylpyridine 1.2 equivNucleophile (sensitive to homocoupling)

3-5 mol%Catalyst (Pre-catalyst)
CuI 2 mol%Co-catalyst (activates alkyne)

3.0 equivBase (sequesters HI)
THF/DMF (1:1) 0.1 MSolvent (Solubility vs. Polarity balance)

Step-by-Step Workflow:

  • Degassing (Crucial): In a dry Schlenk flask, combine the solvent mixture and

    
    . Sparge with Argon for 20 minutes. Note: Oxygen promotes Glaser homocoupling of the ethynylpyridine, a major side reaction.
    
  • Reagent Addition: Add the Aryl Iodide,

    
    , and CuI under a positive stream of Argon.
    
  • Alkyne Addition: Add the ethynylpyridine last. If liquid, add via syringe; if solid, add as a solution in degassed solvent.

  • Reaction: Stir at 30–40°C . Avoid high heat (>60°C) initially to prevent polymerization of the ethynylpyridine.

  • Monitoring: Monitor by TLC/LCMS. Pyridines often tail on silica; use 1%

    
     in the eluent.
    
  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF and copper salts. Use an EDTA wash if the aqueous layer remains blue (indicating residual Cu-pyridine complexes).

Protocol B: Ligand-Accelerated CuAAC (Click Chemistry)

Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles. Critical Constraint: "Death by Chelation."[1] Pyridine substrates coordinate


, removing it from the catalytic cycle. Standard conditions (CuSO4/Ascorbate) often stall.
The Solution: TBTA Ligand

We utilize TBTA (Tris(benzyltriazolyl)methyl amine).[2] This tetradentate ligand wraps around the Cu(I) center, protecting it from the pyridine nitrogen and oxidation, while leaving a coordination site open for the alkyne.

CuAAC_Mechanism Cu_Free Cu(I) Species Dead_Complex Inactive Complex (Cu-Pyridine Chelate) Cu_Free->Dead_Complex + Pyridine (No Ligand) Active_Complex Active Catalyst (TBTA-Cu-Acetylide) Cu_Free->Active_Complex + TBTA (Ligand Accelerated) Pyridine Pyridine Substrate (Competitor) TBTA TBTA Ligand (Protector) Product Triazole-Pyridine Product Active_Complex->Product + Azide

Figure 2: Mechanism of Ligand Acceleration preventing catalyst poisoning.

Detailed Protocol
  • Substrate: Ethynylpyridine[3][4][5][6]

  • Reagent: Organic Azide (

    
    )
    
ReagentEquivNotes

10 mol%Cu(II) Precursor
Sodium Ascorbate 20 mol%Reductant (Maintains Cu(I))
TBTA Ligand 10 mol%Essential for pyridine substrates
t-BuOH / Water (1:1) 0.2 MStandard solvent system

Step-by-Step Workflow:

  • Ligand Complexation: Pre-mix

    
     and TBTA in the solvent mixture. The solution should turn a slight blue/green.
    
  • Substrate Addition: Add the ethynylpyridine and the organic azide.

  • Initiation: Add Sodium Ascorbate (freshly prepared 1M solution in water) dropwise. The solution will turn yellow/orange (characteristic of Cu(I)-TBTA).

  • Reaction: Stir vigorously at RT for 4-16 hours .

  • Workup: If the product precipitates, filter and wash with water.[1][7] If soluble, extract with DCM.[5]

    • Purification Tip: Triazoles can chelate Cu during workup. Wash the organic layer with 10%

      
        or saturated 
      
      
      
      to sequester copper.

Protocol C: Acid-Catalyzed Hydration

Objective: Conversion of the alkyne to an acetyl group (Methyl Ketone). Critical Constraint: Avoid toxic Mercury(II) salts. Use Brønsted acid catalysis which leverages the pyridine nitrogen's basicity to assist solubility.

Mechanistic Insight

Protonation of the pyridine nitrogen (


) increases the electron deficiency of the ring, further polarizing the alkyne and making it susceptible to nucleophilic attack by water.
Detailed Protocol
  • Substrate: 3-Ethynylpyridine[4][5]

  • Solvent: Trifluoroethanol (TFE) - Enhances acidity and stabilizes carbocation intermediates.

ReagentEquivConditions
Triflic Acid (TfOH) 20 mol%Catalyst
Water 5.0 equivNucleophile
TFE 0.25 MSolvent

Step-by-Step Workflow:

  • Setup: In a vial, dissolve 3-ethynylpyridine in TFE.

  • Acid Addition: Add water, followed by the slow addition of Triflic Acid (TfOH). Caution: Exothermic.

  • Reaction: Seal and stir at RT for 24-48 hours . Or heat to 60°C to accelerate (4-6 hours).

  • Neutralization: Carefully quench with saturated

    
     until pH > 7.
    
  • Extraction: Extract with DCM. The product is the 3-acetylpyridine.[5]

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Blue/Green Aqueous Layer Copper retention by PyridineWash organic layer with 10% EDTA or

to strip Cu.
Dimer Formation Glaser HomocouplingOxygen leak.[1] Ensure strict degassing (freeze-pump-thaw preferred). Add excess ascorbate in CuAAC.
No Reaction (Sonogashira) Catalyst PoisoningSwitch to "Copper-Free" Sonogashira (

/ XPhos) to remove Cu interference.
Black Precipitate Pd Black formationCatalyst decomposition.[1] Add ligand (PPh3) or reduce reaction temperature.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.[1] Retrieved from [Link]

  • Kuwano, R., et al. (2017). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of gem-Dimethyl Substituted Pyridine Building Blocks

Abstract The incorporation of gem-dimethyl groups into pyridine scaffolds is a high-impact strategy in medicinal chemistry, utilized to exploit the Thorpe-Ingold effect (conformational restriction), block metabolic "soft...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of gem-dimethyl groups into pyridine scaffolds is a high-impact strategy in medicinal chemistry, utilized to exploit the Thorpe-Ingold effect (conformational restriction), block metabolic "soft spots" (specifically


-oxidation), and modulate lipophilicity (

). However, the synthesis of these motifs is non-trivial due to the steric penalty associated with quaternary carbon formation adjacent to or on the electron-deficient pyridine ring. This guide details three validated protocols for synthesizing gem-dimethyl functionalized pyridines: Radical Decarboxylative Alkylation (Minisci) , Lateral Anionic Dialkylation , and the Meldrum’s Acid "One-Pot" Assembly .

Strategic Rationale: The gem-Dimethyl Effect

In drug design, the introduction of a gem-dimethyl group often serves two distinct purposes:

  • Conformational Locking: The steric bulk of two methyl groups forces the molecule into a specific conformation (often the reactive or bioactive rotamer), reducing the entropic penalty of binding to a protein target.

  • Metabolic Blocking: Pyridines are prone to oxidation at the

    
    -benzylic position. Replacing benzylic protons with methyl groups (
    
    
    
    ) eliminates this metabolic liability, significantly extending half-life (
    
    
    ).

Scope of this Guide: Since a fully aromatic pyridine ring cannot accommodate a gem-dimethyl group directly on the ring carbons (due to valency), this guide focuses on:

  • Ring-Attached Motifs: Installing tert-butyl or isopropyl groups directly onto the pyridine core.

  • Linker Motifs: Synthesizing

    
    -dimethyl-2-pyridylalkylamines and acids (e.g., the "neopentyl-like" linker).
    

Method A: Radical C-H Functionalization (Minisci-Type)

Best for: Direct installation of bulky alkyl groups (isopropyl, tert-butyl) onto an existing pyridine core at the C2 or C4 position.

Mechanism & Causality

Traditional nucleophilic alkylation (e.g., Grignard addition) to pyridines fails due to the ring's electron deficiency and the need for harsh re-aromatization. The Minisci reaction circumvents this by using nucleophilic radicals.

  • Radical Generation: A carboxylic acid (e.g., pivalic acid) is oxidatively decarboxylated (using

    
     and persulfate) to generate a transient alkyl radical.
    
  • Addition: The nucleophilic alkyl radical attacks the protonated pyridine (the most electron-deficient species) at the

    
     or 
    
    
    
    position.
  • Re-aromatization: Oxidative loss of a hydrogen atom restores aromaticity.

Note on Regioselectivity: Protonation is critical. The radical attacks the positions with the highest LUMO coefficient, typically C2/C6 followed by C4.

Protocol 1: Silver-Catalyzed Decarboxylative Alkylation

Target: 2-tert-butylpyridine (from pyridine and pivalic acid).

Reagents:

  • Substrate: Pyridine (1.0 equiv)

  • Radical Source: Pivalic acid (3.0 equiv)

  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (3.0 equiv)
    
  • Solvent: 10% aqueous TFA (trifluoroacetic acid) or

    
    /MeCN with 1 equiv 
    
    
    
    .

Step-by-Step Workflow:

  • Preparation: Dissolve pyridine (1.0 mmol) and pivalic acid (3.0 mmol) in a mixture of water (5 mL) and acetonitrile (5 mL).

  • Acidification: Add TFA (1.0 equiv) or concentrated

    
     (1.0 equiv). Critical: The solution pH must be < 3 to ensure the pyridine is protonated.
    
  • Catalyst Addition: Add

    
     (34 mg, 0.2 mmol).
    
  • Initiation: Heat the mixture to 70°C.

  • Oxidant Addition: Dropwise add a solution of ammonium persulfate (685 mg, 3.0 mmol) in water (2 mL) over 30 minutes. Why: Slow addition prevents radical-radical recombination (dimerization of the alkyl group).

  • Work-up: Stir for 1 hour. Basify with NaOH (to pH > 9) to deprotonate the product. Extract with DCM (

    
     mL).
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting:

  • Low Yield? The alkyl radical may be reacting with the solvent.[1] Switch to a biphasic system (DCM/Water) or use Baran’s sulfinate reagents (e.g., sodium pivalinate sulfinate) which do not require silver catalysis and operate under milder conditions [1].

Method B: Lateral Anionic Assembly (Meldrum's Acid Route)

Best for: Creating


-dimethyl-2-pyridineacetic acid derivatives (linkers). This is superior to direct dialkylation of 2-picoline, which often suffers from over-alkylation or poor yields during the second alkylation step due to sterics.
Mechanism & Causality

This "one-pot" cascade exploits the unique reactivity of Meldrum's acid .

  • Activation: Pyridine N-oxide is activated with acetic anhydride or TsCl.

  • Nucleophilic Attack: Meldrum's acid attacks the activated C2 position (Reissert-Henze type reaction).

  • Dialkylation: The resulting adduct is highly acidic at the benzylic position, allowing facile gem-dimethylation.

  • Hydrolysis/Decarboxylation: Acidic hydrolysis cleaves the Meldrum's ring and decarboxylates to yield the target acid.

Visualization: Meldrum's Acid Workflow

MeldrumPathway Fig 1: Cascade Synthesis of Gem-Dimethyl Linkers via Meldrum's Acid Start Pyridine N-Oxide Act Activated Intermediate Start->Act Ac2O or TsCl Meldrum Meldrum's Acid Adduct Act->Meldrum Meldrum's Acid (Nucleophilic Attack) Methyl Gem-Dimethyl Adduct Meldrum->Methyl MeI, Base (Dialkylation) Final α,α-Dimethyl-2- pyridineacetic Acid Methyl->Final H3O+, Heat (Hydrolysis/Decarboxylation)

Protocol 2: Synthesis of -Dimethyl-2-pyridineacetic Acid

Reagents:

  • Pyridine N-oxide (1.0 equiv)

  • Meldrum's acid (1.1 equiv)

  • Acetic Anhydride (

    
    ) (1.2 equiv)
    
  • Methyl Iodide (MeI) (2.5 equiv)

  • 
     or 
    
    
    
    (3.0 equiv)
  • Solvent: DMF (for alkylation steps)

Step-by-Step Workflow:

  • Coupling: Dissolve Pyridine N-oxide (10 mmol) and Meldrum's acid (11 mmol) in dry acetonitrile (20 mL). Cool to 0°C. Add

    
     (12 mmol) dropwise. Stir at RT for 4 hours.
    
  • Isolation of Adduct: Concentrate and precipitate with ether to obtain the pyridyl-Meldrum adduct.

  • Gem-Dimethylation: Dissolve the adduct (5 mmol) in DMF (10 mL). Add

    
     (15 mmol) and MeI (12.5 mmol). Stir at RT for 12 hours. Observation: The solution will turn from a dark red anion to a lighter suspension.
    
  • Hydrolysis: Evaporate DMF. Resuspend residue in 6M HCl (15 mL) and reflux for 4 hours.

  • Work-up: Adjust pH to ~4 (isoelectric point of the pyridine acid). Extract with EtOAc/iPrOH (3:1). Dry and concentrate.

Method C: Lateral Lithiation (Double Alkylation)

Best for: Converting 2-picoline (2-methylpyridine) into 2-tert-butylpyridine or 2-isopropylpyridine.

Critical Constraint: The second deprotonation is significantly harder than the first due to the electron-donating effect of the first added methyl group and steric hindrance.

Protocol Summary:

  • First Alkylation: 2-Picoline + LDA (1.1 equiv, -78°C) + MeI

    
     2-Ethylpyridine.
    
  • Second Alkylation: 2-Ethylpyridine + n-BuLi/KOtBu (Schlosser's Base) + MeI

    
     2-Isopropylpyridine.
    
    • Note: LDA is often insufficient for the second step in high yield; the "superbase" mixture (nBuLi + KOtBu) is recommended to drive the deprotonation of the hindered secondary carbon [2].

Comparative Data Table

FeatureMethod A: MinisciMethod B: Meldrum's AcidMethod C: Lateral Lithiation
Target Moiety Direct Ring Alkyl (t-Bu, iPr)

-dimethyl Linker (Acid/Ester)
Side-chain Alkyl
Starting Material Pyridine (unfunctionalized)Pyridine N-Oxide2-Picoline
Reagent Cost Low (Ag cat) to High (Sulfinates)ModerateLow
Scalability High (Process friendly)Moderate (Chromatography often needed)High (Hazardous reagents: BuLi)
Key Limitation Regioselectivity (C2 vs C4 mixtures)Requires N-oxide activationSteric hindrance on 2nd alkylation

References

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[2] Med.[3] Chem. Commun., 2, 1135-1161. Link

  • Schlosser, M. (1988). Superbases for organic synthesis. Pure and Applied Chemistry, 60(11), 1627-1634. Link

  • Londregan, A. T., et al. (2014).[4] Expedient Synthesis of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -(2-Azaheteroaryl) Acetates via the Addition of Silyl Ketene Acetals to Azine-N-oxides.[5] Org.[1][3][6][7][8] Lett., 16(12), 3336–3339. Link
    
  • Talele, T. T. (2018).[9] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. J. Med. Chem., 61(6), 2166–2210.[9] Link[9]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing homocoupling byproducts in pyridine alkyne synthesis

Introduction: The Challenge of Selectivity in Pyridine Alkyne Synthesis The synthesis of pyridine alkynes is a cornerstone of modern medicinal chemistry and materials science. Among the most powerful tools for this trans...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selectivity in Pyridine Alkyne Synthesis

The synthesis of pyridine alkynes is a cornerstone of modern medicinal chemistry and materials science. Among the most powerful tools for this transformation is the Sonogashira cross-coupling reaction, which forges a carbon-carbon bond between a terminal alkyne and a halo-pyridine.[1][2] However, this reaction is frequently plagued by a significant side reaction: the oxidative homocoupling of the terminal alkyne, often referred to as Glaser or Glaser-Hay coupling.[3][4][5] This process leads to the formation of symmetric 1,3-diyne byproducts, which not only consume valuable starting material but also complicate purification, ultimately reducing the yield of the desired heterocycle.

Pyridine substrates introduce unique challenges. The Lewis basic nitrogen atom can coordinate to the palladium and copper catalysts, potentially altering their catalytic activity and promoting side reactions.[6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and detailed protocols to minimize homocoupling and maximize the yield of the desired pyridine alkyne product.

Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues

This section is designed for rapid problem-solving at the bench. Identify your primary issue in the table below to find probable causes and scientifically-grounded solutions.

Symptom / Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
High percentage (>10%) of 1,3-diyne (homocoupling) byproduct detected by TLC, GC-MS, or NMR. 1. Oxygen Contamination: Molecular oxygen is a key oxidant that promotes the copper-mediated oxidative dimerization of alkynes (Glaser coupling).[1][5][8]Solution: Implement rigorous degassing procedures. Use the freeze-pump-thaw method (3 cycles) for solvents. Sparge reagents with a fine stream of argon or nitrogen for at least 30 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[8]
2. Inappropriate Catalyst Ratio (High Cu:Pd): An excess of copper relative to palladium can accelerate the rate of homocoupling, as the Glaser pathway is solely copper-mediated.[3][9]Solution: Carefully control catalyst loading. Reduce the amount of the copper(I) co-catalyst (e.g., CuI) to the minimum required for effective transmetalation in the Sonogashira cycle. Typical loadings are 1-5 mol% for Pd and 0.5-2 mol% for Cu.
3. Slow Oxidative Addition: If the oxidative addition of the halo-pyridine to the Pd(0) center is slow, the concentration of the copper acetylide intermediate builds up, increasing the statistical probability of homocoupling.[10]Solution 1: Switch to a more reactive halo-pyridine. The reactivity order is I > Br > OTf >> Cl.[1][6] Solution 2: Use more electron-rich and/or bulky phosphine ligands (e.g., XPhos, SPhos) to accelerate the oxidative addition step.[10]
Reaction is sluggish or stalls, with significant homocoupling observed. 1. Catalyst Inhibition by Pyridine Substrate: The lone pair on the pyridine nitrogen can coordinate to the Pd or Cu center, inhibiting catalytic turnover.[7] This is especially problematic with 2-halopyridines.Solution 1: Switch to a copper-free Sonogashira protocol. This completely eliminates the Glaser coupling pathway.[1][11][12] Solution 2: Use a less coordinating solvent (e.g., toluene, dioxane) instead of highly polar, coordinating solvents like DMF. Solution 3: Employ N-heterocyclic carbene (NHC) palladium complexes, which are often more robust and less susceptible to inhibition.[1][10]
2. Ineffective Base: The base must be strong enough to deprotonate the terminal alkyne efficiently but not so strong as to cause side reactions. An inefficient deprotonation leads to a low concentration of the reactive acetylide, slowing the desired cross-coupling.Solution: Use an appropriate amine base. Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common choices.[1] For copper-free conditions, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[13]
Formation of dark precipitates (copper acetylides or reduced palladium). 1. High Concentration of Reagents: High concentrations can favor the precipitation of polymeric copper acetylides, which are often less reactive in the desired cycle and can promote side reactions.Solution: Run the reaction at a lower concentration (e.g., 0.1 M). Consider slow addition of the terminal alkyne via syringe pump to keep its instantaneous concentration low.
2. Thermal Decomposition of Catalyst: The Pd(0) catalyst, particularly Pd(PPh₃)₄, can be thermally unstable, leading to the formation of inactive palladium black.Solution: Run the reaction at the lowest effective temperature. Recent methodologies often allow for room temperature couplings, especially with reactive substrates like aryl iodides.[1]

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of Glaser homocoupling, and why is it so competitive with the Sonogashira reaction?

A1: The Glaser coupling is an oxidative homocoupling of terminal alkynes catalyzed by copper(I) salts in the presence of an oxidant, typically oxygen.[3][4] The mechanism involves:

  • Deprotonation: A base removes the acidic proton from the terminal alkyne.

  • Formation of Copper(I) Acetylide: The resulting acetylide anion coordinates with a Cu(I) salt (like CuI) to form a copper acetylide intermediate.

  • Oxidative Coupling: In the key step, two copper acetylide molecules undergo an oxidative process, facilitated by an oxidant (O₂), to form the C-C bond of the 1,3-diyne product and a reduced copper species.[3] The copper catalyst is then re-oxidized to complete the cycle.

This pathway is highly competitive because the copper acetylide is a common intermediate to both the desired Sonogashira cycle and the undesired Glaser cycle. As shown in the diagram below, if the transmetalation step with the Pd(II)-aryl complex is slow or inefficient, the copper acetylide has a higher probability of entering the oxidative Glaser pathway.

Q2: Under what specific circumstances should I prioritize a copper-free Sonogashira protocol?

A2: Copper-free protocols are highly recommended and often essential in several scenarios:[1][11][12]

  • Substrates with Copper-Coordinating Functionality: When your pyridine substrate or alkyne contains functional groups that can act as strong ligands for copper (e.g., free-base porphyrins, certain thiols, or other N-heterocycles), the copper co-catalyst can be sequestered, inhibiting the reaction and promoting homocoupling.[1]

  • Complete Intolerance to Homocoupling Byproducts: In late-stage drug synthesis or materials science applications where purification is exceptionally difficult or product purity is paramount, eliminating the possibility of Glaser coupling by removing copper is the most robust strategy.

  • Simplification of Reaction Conditions: Copper-free systems avoid the need for rigorously anaerobic conditions required to prevent Glaser coupling, sometimes allowing reactions to be run in air.[14] However, inert atmosphere is still generally recommended to protect the Pd(0) catalyst.

Q3: How do phosphine ligands impact the suppression of homocoupling byproducts?

A3: Phosphine ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. Their impact on homocoupling is indirect but significant:

  • Accelerating Oxidative Addition: Electron-rich and sterically bulky ligands (e.g., Buchwald-type biarylphosphines) can significantly increase the rate of oxidative addition of the halo-pyridine to the Pd(0) center.[10] This is the first step in the Sonogashira cycle.

  • Promoting Reductive Elimination: The ligand also influences the final, product-forming step of reductive elimination. By accelerating the overall Sonogashira catalytic cycle, a well-chosen ligand ensures that the copper acetylide intermediate is consumed quickly in the desired cross-coupling pathway, thereby minimizing its availability to enter the slower, competing Glaser homocoupling pathway.

Q4: Can the choice of base and solvent directly influence the formation of homocoupling byproducts?

A4: Yes, both play crucial roles.

  • Base: The primary role of the base (typically an amine like Et₃N or i-Pr₂NH) is to neutralize the HX byproduct and facilitate the deprotonation of the alkyne.[1] If the base is too weak or sterically hindered to efficiently deprotonate the alkyne, the formation of the copper acetylide intermediate slows down, potentially disrupting the catalytic cycle. In copper-free systems, a stronger base is often required to generate the palladium acetylide directly.[13]

  • Solvent: The solvent can influence catalyst solubility, stability, and the relative rates of competing reactions. In some cases, using pyridine itself as a solvent for Eglinton-type couplings (a variant of Glaser coupling) is known to promote homocoupling.[3][4] For Sonogashira reactions, solvents like THF, toluene, or DMF are common, but their coordinating ability can impact catalyst activity.

Visualizing the Competing Pathways

The following diagrams illustrate the critical decision points and workflows for minimizing homocoupling.

cluster_start cluster_pd_cycle Desired Sonogashira Cycle (Pd/Cu) cluster_cu_cycle Undesired Glaser Cycle (Cu) R_X Halo-Pyridine (R-X) OxAdd Oxidative Addition R_X->OxAdd Alkyne Terminal Alkyne (R'-C≡C-H) Cu_Acetylide Cu(I)-C≡C-R' Alkyne->Cu_Acetylide + Base Pd0 Pd(0)L₂ Pd0->OxAdd PdII_RX R-Pd(II)-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_Alkyne R-Pd(II)-C≡C-R' Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Product R-C≡C-R' RedElim->Product CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Transmetal CRITICAL STEP: Consumed by Sonogashira Cycle Dimer Oxidative Dimerization Cu_Acetylide->Dimer + O₂ Byproduct Homocoupling Byproduct R'-C≡C-C≡C-R' Dimer->Byproduct

Caption: Competing Sonogashira (desired) and Glaser (undesired) pathways.

decision decision action action stop stop start Experiment Shows High Homocoupling Byproduct q1 Was the reaction rigorously degassed? start->q1 a1 Implement strict degassing: - Freeze-Pump-Thaw solvents - Sparge reagents with Ar/N₂ - Maintain inert atmosphere q1->a1 No q2 Is the halo-pyridine a bromide or chloride? q1->q2 Yes a1->q1 Re-run Experiment a2 Switch to the corresponding iodo-pyridine to accelerate oxidative addition. q2->a2 Yes q3 Does the substrate contain potential copper ligands? q2->q3 No (using iodide) end Reaction Optimized: Minimal Homocoupling a2->end a3 Implement a validated Copper-Free Sonogashira Protocol. q3->a3 Yes a4 Optimize Pd ligand: - Use bulky, electron-rich ligands (e.g., Buchwald-type) - Re-screen ligand/base combination q3->a4 No a3->end a4->end

Caption: Troubleshooting workflow for minimizing homocoupling byproducts.

Validated Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 2-Bromopyridine

This protocol is adapted for substrates where copper-mediated homocoupling is a significant concern. The use of a robust palladium/ligand system and an appropriate base obviates the need for a copper co-catalyst.[1][11]

Materials:

  • 2-Bromopyridine

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • K₂CO₃ (Potassium Carbonate), finely powdered and dried

  • Toluene, anhydrous and degassed

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the 2-bromopyridine (1.0 mmol, 1.0 equiv) and finely powdered K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent and Alkyne Addition: Add 5 mL of degassed, anhydrous toluene via syringe, followed by the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the base and palladium residues.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Rigorous Degassing of Solvents using Freeze-Pump-Thaw

This is the gold standard for removing dissolved oxygen from reaction solvents, which is critical for suppressing Glaser coupling.[8]

Materials:

  • Solvent to be degassed (e.g., Toluene, THF, DMF)

  • Schlenk flask with a high-vacuum stopcock

  • Liquid Nitrogen

  • High-vacuum pump (<0.1 mmHg)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Filling: Pour the solvent into a Schlenk flask, filling it to no more than half its volume.

  • Freezing: Carefully immerse the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent from the outside in, preventing the flask from cracking. Wait until the solvent is completely frozen solid.

  • Pumping (Evacuation): Attach the flask to a high-vacuum line and open the stopcock. Evacuate the headspace for 5-10 minutes. Any dissolved gases will be removed from the frozen solvent matrix. Close the stopcock to the vacuum line.

  • Thawing: Remove the liquid nitrogen dewar and allow the solvent to thaw completely at room temperature. You may observe bubbling as residual trapped gases are released.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle (steps 2-4) at least two more times for a total of three cycles.

  • Storage: After the final thaw, backfill the flask with your inert gas. The solvent is now ready for use and should be transferred via cannula or gas-tight syringe.

References

  • Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling - Organic Chemistry Portal. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Glaser coupling - Wikipedia. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Magnetochemistry. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • The Sonogashira Coupling. Vanderbilt University. [Link]

  • The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. ResearchGate. [Link]

  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. SciSpace. [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. [Link]

  • Glaser Coupling, Hay Coupling - Organic Chemistry Portal. [Link]

  • Potential Sonogashira Reaction Problems? - Sciencemadness Discussion Board. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Copper-free Sonogashira coupling reactions in the presence of the PdCl2(PPh3)3. ResearchGate. [Link]

  • Glaser coupling – Knowledge and References. Taylor & Francis Online. [Link]

  • Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. MDPI. [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. [Link]

  • SYNTHESIS OF 2-ARYL PYRIDINES BY PALLADIUM-CATALYZED DIRECT ARYLATION OF PYRIDINE N-OXIDES. Organic Syntheses. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. [Link]

  • Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Omega. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. Chemical Communications. [Link]

  • A convenient synthesis of quinolizinium salts through Rh(iii) or Ru(ii)-catalyzed C–H bond activation of 2-alkenylpyridines. Chemical Communications. [Link]

Sources

Optimization

Handling polymerization risks of terminal acetylenes in synthesis

Welcome to the Terminal Acetylene Handling & Optimization Hub Mission: This technical center provides self-validating protocols for handling terminal alkynes ( ). We move beyond basic safety to address the specific chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Terminal Acetylene Handling & Optimization Hub

Mission: This technical center provides self-validating protocols for handling terminal alkynes (


). We move beyond basic safety to address the specific chemical mechanisms—oxidative homocoupling (Glaser), radical oligomerization, and acetylide detonation—that cause "black tar" formation and yield loss.

Module 1: Reagent Integrity & Storage (Pre-Synthesis)

The Problem: Terminal acetylenes are thermodynamically unstable. "Aged" bottles often contain peroxides or oligomers that act as autocatalytic seeds for polymerization during distillation or reaction.

FAQ: Storage & Stability

Q: My phenylacetylene has turned yellow/brown. Can I still use it? A: No. Color change indicates the formation of diynes (via aerobic oxidation) and oligomers. These impurities are radical initiators.

  • The Fix: You must re-distill the reagent, but never to dryness.

  • The Risk: Concentrating the "pot residue" (oligomers/peroxides) can lead to a thermal runaway or explosion.

Q: What stabilizers should I add? A: For non-volatile alkynes, add radical scavengers.

  • Standard: 3,5-Di-tert-butyl-4-hydroxytoluene (BHT ) at 100–500 ppm.

  • Mechanism: BHT intercepts alkyl radicals (

    
    ) formed by thermal decomposition, terminating the chain reaction before it creates polyacetylene "tar."
    
Protocol: Safe Distillation of Terminal Acetylenes
  • Vacuum: High vacuum (< 5 mmHg) is mandatory to keep bath temperature

    
    .
    
  • Inhibitor: Add 500 ppm BHT to the receiving flask, not just the distillation pot. This stabilizes the distillate immediately.

  • The "Dead Volume" Rule: Never distill below 20% of the original volume. The residue contains concentrated shock-sensitive peroxides or polymers.

Module 2: Reaction Control (The "Black Tar" Syndrome)

The Problem: In catalytic cross-couplings (Sonogashira, Click Chemistry), the terminal alkyne often polymerizes or dimerizes (Glaser coupling) instead of reacting with the partner.

Troubleshooting: Tar Formation vs. Product

Q: I am running a Sonogashira coupling, but the reaction mixture turned black and yield is low. Why? A: You likely have Oxygen Leakage .

  • Mechanism (Glaser Coupling): In the presence of

    
     and Copper (CuI), two terminal alkynes couple to form a diyne (
    
    
    
    ).[1] This side reaction consumes your starting material and turns the mixture dark brown/black.
  • Mechanism (Oligomerization): Trace radicals (often from old CuI) initiate chain polymerization of the alkyne.

Q: How do I distinguish between "Glaser Coupling" and "Polymerization"? A: Check the TLC/LCMS.

  • Glaser: Distinct spot at double the molecular weight minus 2 protons (

    
    ).
    
  • Polymerization: Baseline streak or immobile spot (tar).

Visual Guide: Reaction Troubleshooting Workflow

ReactionTroubleshooting Start Issue: Reaction turned black/tarry CheckAtmosphere Check Atmosphere (Is O2 present?) Start->CheckAtmosphere GlaserPath Diagnosis: Glaser Coupling (Diyne Formation) CheckAtmosphere->GlaserPath Yes (Air Leak) CheckCu Check Catalyst (Is Cu(I) oxidized to Cu(II)?) CheckAtmosphere->CheckCu No (Inert) Sol_Glaser Solution: Freeze-Pump-Thaw + Add Ascorbate (Reductant) GlaserPath->Sol_Glaser CheckCu->GlaserPath Green/Blue Cu salts PolymerPath Diagnosis: Radical Polymerization CheckCu->PolymerPath Yellow/White Cu salts Sol_Polymer Solution: Add Radical Inhibitor (BHT) + Lower Temp PolymerPath->Sol_Polymer

Figure 1: Diagnostic logic for distinguishing oxidative coupling (Glaser) from radical polymerization in alkyne synthesis.

Module 3: Workup & Isolation (Explosion Hazards)

The Problem: Copper acetylides (


) are shock-sensitive explosives that can precipitate during workup if the copper is not quenched properly.
Protocol: Safe Quenching of Copper-Catalyzed Reactions
  • Step 1: Chelation. Do not just use water. Wash the organic layer with saturated aqueous Ammonium Chloride (

    
    )  or EDTA .
    
    • Why? Ammonia/EDTA binds Cu(II) stronger than the alkyne, breaking the metal-acetylide bond and solubilizing the copper in the aqueous layer (turning it bright blue).

  • Step 2: Acidification (Caution). If the alkyne is stable to acid, a wash with 1M HCl ensures protonation of any residual acetylides (

    
    
    
    
    
    
    
    ).
  • Step 3: Concentration. Never rotary evaporate to dryness if the water wash remained colorless (implies copper is still organic-soluble).

Summary Data: Stabilizer & Quenching Compatibility
Reagent TypeRecommended StabilizerQuenching AgentRisk Factor
Aryl Alkynes (e.g., Phenylacetylene)BHT (100 ppm)EDTA /

Medium (Glaser coupling dominant)
Alkyl Alkynes (e.g., 1-Octyne)Hydroquinone1M HClLow (Volatile, flammability risk)
Propargyl Alcohols MEHQ (Monomethyl ether hydroquinone)Brine / WaterHigh (Exothermic polymerization)
Conjugated Enynes 4-tert-Butylcatechol (TBC)

Extreme (Spontaneous polymerization)

Module 4: Emergency Protocols (Runaway Reactions)

Scenario: You observe rapid bubbling, smoke, or a sudden temperature spike in a flask containing terminal alkynes.

  • Do NOT cap the vessel. Pressure buildup will shatter the glass.

  • Dilution (The "Solution" to Pollution): Immediately pour a large volume of cold, inert solvent (DCM or Toluene) into the flask. This acts as a heat sink and separates the polymerizing chains.

  • Radical Quench: If accessible, add a solution of hydroquinone or BHT immediately.

  • Blast Shield: Lower the sash. Do not approach if the solvent is boiling violently.

Visual Guide: Storage Logic Tree

StorageLogic Input New Alkyne Reagent State Physical State? Input->State Solid Solid State->Solid Liquid Liquid State->Liquid StoreSolid Store < 4°C Dark Solid->StoreSolid Volatile Volatile? (BP < 100°C) Liquid->Volatile AddBHT Add BHT (100ppm) Store < -20°C Volatile->AddBHT Yes StoreNeat Store < 4°C Under Argon Volatile->StoreNeat No

Figure 2: Decision matrix for the safe long-term storage of terminal alkyne reagents.

References

  • Bretherick's Handbook of Reactive Chemical Hazards . Acetylene and Acetylenic Compounds. 8th Edition. Elsevier, 2017.[2]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. (Definitive guide on Glaser vs. Cadiot-Chodkiewicz mechanisms).

  • Organic Process Research & Development (OPRD) . Safety of Alkynes in Process Chemistry. (Various articles detailing scale-up hazards of acetylenes).[3]

  • Albini, A., & Fagnoni, M. (2004). Handbook of Synthetic Photochemistry. (Covers light-induced polymerization risks of conjugated alkynes).

Sources

Troubleshooting

Technical Support Center: Purification of 4-(2-Methylbut-3-yn-2-yl)pyridine

Welcome to the technical support guide for the isolation and purification of 4-(2-Methylbut-3-yn-2-yl)pyridine. This resource is designed for researchers, chemists, and drug development professionals to provide practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the isolation and purification of 4-(2-Methylbut-3-yn-2-yl)pyridine. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested solutions to common challenges encountered during the purification of this compound, particularly following its synthesis via Sonogashira coupling.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during the workup and purification process.

Q1: What are the primary starting materials and likely impurities in my crude reaction mixture after a Sonogashira coupling?

Understanding the potential contaminants is the first step toward designing a robust purification strategy. Your crude product likely contains a mixture of the desired product, unreacted starting materials, catalyst residues, and reaction byproducts.

The synthesis of 4-(2-Methylbut-3-yn-2-yl)pyridine is typically achieved via a palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[1][2] The key reactants are a 4-substituted halopyridine and 2-methylbut-3-yn-2-ol.[3][4]

Table 1: Common Components in a Crude Reaction Mixture

Component TypeSpecific Example(s)Role / OriginSeparation Challenge
Product 4-(2-Methylbut-3-yn-2-yl)pyridineDesired CompoundMust be separated from structurally similar impurities.
Starting Materials 4-Iodopyridine, 4-BromopyridineUnreacted HalideCan have similar polarity to the product, making chromatography challenging.
2-Methylbut-3-yn-2-olUnreacted AlkyneGenerally more polar; can often be removed with aqueous washes or early fractions in chromatography.[5][6]
Catalysts Pd(PPh₃)₄, PdCl₂(PPh₃)₂Palladium CatalystMust be completely removed, as residual palladium is a common contaminant.[7][8]
Copper(I) Iodide (CuI)Co-catalystCan form insoluble salts; needs to be removed.
Byproducts Diacetylene (Glaser Homocoupling Product)Undesired alkyne dimerization.[9][10]Often less polar than the desired product.
Palladium BlackDecomposed CatalystInsoluble black solid, indicates catalyst instability.[10]
Triphenylphosphine OxideOxidized LigandHighly polar, can streak on TLC plates.
Reagents/Solvents Triethylamine (Et₃N), DiisopropylamineBase and/or SolventBasic, must be removed. Forms a hydrohalide salt.
THF, DMFReaction SolventRemoved under reduced pressure.
Q2: My reaction is complete. What is the best initial workup procedure before chromatography?

A proper initial workup is critical to remove the bulk of inorganic salts and highly polar impurities, which simplifies the subsequent, more demanding purification steps.

The standard procedure involves an aqueous workup to remove the amine base (e.g., triethylamine) and its corresponding hydrohalide salt. Given that the product is a pyridine derivative, it is a weak base.[11] This property can be exploited using acid-base extraction, but care must be taken not to lose the product in the aqueous layer.[12][13]

A typical workup involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing with water or a mild bicarbonate solution to remove the bulk of the amine salts.[3] Filtering the crude mixture through a plug of Celite or silica gel before concentration can effectively remove palladium black and some copper salts.[14]

Q3: Column chromatography is not separating my product from the starting 4-halopyridine. What can I do?

This is a common and significant challenge. The product and the starting halopyridine can have very similar polarities. A systematic approach to optimizing your chromatography is necessary.

Troubleshooting Steps for Co-elution:

  • Solvent System Optimization: The most common eluent is a mixture of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate).[3][12]

    • Use a Shallow Gradient: Instead of a large step in polarity, run a very shallow gradient (e.g., increasing ethyl acetate content by 1-2% increments). This can often resolve closely eluting spots.

    • Try a Different Solvent System: If hexanes/ethyl acetate fails, consider switching the polar component to diethyl ether or a mixture of dichloromethane in hexanes.

  • Incorporate a Basic Additive: Peak tailing is a frequent issue with basic compounds like pyridines on standard silica gel due to interaction with acidic silanol groups.[15]

    • Adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent can significantly improve peak shape and may enhance separation by masking the active sites on the silica.

  • Change the Stationary Phase: If silica gel is ineffective, switching to a different stationary phase can provide an alternative separation mechanism.

    • Alumina (Neutral or Basic): Alumina can be an excellent alternative for separating basic compounds and may offer different selectivity compared to silica.

    • Reverse-Phase Chromatography: If available, C18-functionalized silica can separate compounds based on hydrophobicity rather than polarity, which can be very effective for this particular separation.

Q4: Can I use recrystallization to purify the final product?

Yes, recrystallization is an excellent final step to obtain a highly pure, crystalline product, provided a suitable solvent is found.[16][17] The crude material should first be purified by column chromatography to remove the majority of impurities, as recrystallization is most effective for removing small amounts of contaminants.

  • Single-Solvent Recrystallization: Literature suggests that 4-(2-Methylbut-3-yn-2-yl)pyridine derivatives can be crystallized from solvents like cyclohexane.[18] The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[16][17]

  • Two-Solvent Recrystallization: A two-solvent system, such as dichloromethane/methanol or ethyl acetate/hexanes, can also be effective.[3][19] In this method, the product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is insoluble) is added dropwise until turbidity persists, followed by heating to redissolve and slow cooling.[19]

Experimental Protocols & Troubleshooting

This section provides detailed, step-by-step procedures for the key purification workflows and a guide for troubleshooting common problems.

Workflow 1: General Post-Reaction Workup and Extraction

This protocol is designed to remove inorganic salts, the amine base, and water-soluble impurities from the crude reaction mixture.

dot

Caption: Post-Sonogashira Reaction Workup Flowchart.

Step-by-Step Protocol:

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) (approx. 10 volumes).

  • Filtration (Optional but Recommended): If a significant amount of black precipitate (palladium black) has formed, filter the diluted mixture through a pad of Celite®. Wash the pad with additional solvent to ensure all product is collected.[14]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water or a saturated aqueous solution of sodium bicarbonate. This will remove the bulk of the amine hydrohalide salt.

  • Separation: Separate the organic layer. If emulsions form, a small amount of brine can be added to help break them.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

Workflow 2: Silica Gel Flash Column Chromatography

This is the primary method for separating the target compound from unreacted starting materials and non-polar byproducts.

dot

Caption: Flash Column Chromatography Workflow.

Step-by-Step Protocol:

  • Select Solvent System: Based on TLC analysis, determine an appropriate eluent system (e.g., petroleum ether/ethyl acetate, 50:1).[3] The ideal Rf for the product should be ~0.2-0.3.

  • Pack the Column: Prepare a slurry of silica gel in the initial, non-polar eluent and carefully pack the chromatography column, ensuring no air bubbles are trapped.[12]

  • Load the Sample: Dissolve the crude product from Workflow 1 in a minimal amount of the eluent or a slightly stronger solvent (like DCM) and adsorb it onto a small amount of silica. After drying, carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. If separation is difficult, a shallow gradient of increasing polarity is highly recommended.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield the purified product.

Troubleshooting Guide

Table 2: Common Problems and Solutions in Purification

ProblemPotential Cause(s)Recommended Solution(s)
Black Precipitate in Reaction Catalyst decomposition (Palladium Black).Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Use fresh, high-quality reagents and anhydrous solvents.[10]
Low Yield After Extraction Product is basic and may have been partially extracted into an acidic aqueous layer, or is somewhat water-soluble.Ensure the aqueous wash is neutral or slightly basic (pH 7-8). Saturate the aqueous layer with NaCl to decrease the solubility of the organic product.[20]
Persistent Peak Tailing on TLC/Column Strong interaction of the basic pyridine nitrogen with acidic silanol sites on the silica gel surface.[15]Add 0.1-1% triethylamine or pyridine to the eluent to mask the active sites and improve peak shape. Alternatively, use neutral alumina as the stationary phase.[15]
Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. Impurities are preventing crystal lattice formation.[17]Select a solvent with a lower boiling point. Ensure the product is reasonably pure (>90%) from chromatography before attempting recrystallization.[17]
Product Appears as a Smear at the Baseline of TLC Highly polar impurities (e.g., amine salts, phosphine oxides) or product is strongly adsorbed to the silica.For analysis, add triethylamine to the eluent. For purification, an initial aqueous workup should remove most of these impurities. If the product itself is streaking, use a more polar eluent system.

References

  • Tong, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH‐zone‐refining counter‐current chromatography. Journal of Separation Science. Available at: [Link]

  • Tong, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]

  • WO1998018744A1 - Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
  • US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.
  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition).
  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
  • Experiment 2: Recrystallization. Available at: [Link]

  • Synthesis of 4-substituted pyridine by Suzuki and Sonogashira reactions. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Available at: [Link]

  • Pyridines Separation of pyridine and other amines. Agilent. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Water-promoted, Open-flask Synthesis of Amine-boranes: 2-Methylpyridine-borane (2-Picoline-borane). Organic Syntheses. Available at: [Link]

  • The Sonogashira Coupling. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Substituted Fluorocyanopyridines. ePrints Soton. Available at: [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Synthetic Methods in Drug Discovery. Available at: [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. PMC. Available at: [Link]

  • Rhodium-catalyzed enantioselective synthesis of (Z)-1-(benzoyloxy)-1-octene. Organic Syntheses. Available at: [Link]

  • How to isolate PEGylated product and methyl pyridine. Reddit. Available at: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, C10H11NO. ResearchGate. Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. Available at: [Link]

  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals. Available at: [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC. Available at: [Link]

  • 2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses. Available at: [Link]

  • 2-Methyl-3-butyn-2-ol. DrugFuture. Available at: [Link]

  • 2-Methylbut-3-yn-2-ol. Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 4-(2-Methylbut-3-yn-2-yl)pyridine

This guide provides an in-depth comparative analysis of the 1H NMR chemical shifts for 4-(2-Methylbut-3-yn-2-yl)pyridine , a specialized tertiary alkynyl pyridine ligand. It contrasts this compound with its most common s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the 1H NMR chemical shifts for 4-(2-Methylbut-3-yn-2-yl)pyridine , a specialized tertiary alkynyl pyridine ligand. It contrasts this compound with its most common structural isomer (the Sonogashira product) and other pyridine derivatives to facilitate precise structural identification in drug development and catalysis research.

Executive Summary & Structural Context

4-(2-Methylbut-3-yn-2-yl)pyridine (CAS: 2228562-00-1) is a pyridine derivative featuring a gem-dimethyl-substituted propargyl group at the 4-position.[1] It is structurally distinct from the more common synthetic intermediate, 2-methyl-4-(pyridin-4-yl)but-3-yn-2-ol , although both share the same molecular weight and similar functional groups.

Correct identification is critical because the target compound possesses a terminal alkyne (C≡C-H) capable of "click" chemistry or further metalation, whereas the alcohol isomer has an internal alkyne and a free hydroxyl group, leading to vastly different reactivity profiles.

Structural Comparison
  • Target (Structure B): Pyridine ring attached to the saturated quaternary carbon. Contains a terminal alkyne.[2]

  • Isomer (Structure A): Pyridine ring attached to the alkyne. Contains a tertiary alcohol.[3]

Comparative 1H NMR Analysis

The following table contrasts the chemical shifts of the target compound with its key isomers and analogs in CDCl₃ .

Proton EnvironmentTarget: 4-(2-Methylbut-3-yn-2-yl)pyridine Isomer: 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol Analog: 4-tert-Butylpyridine
Structure Py-C(Me)₂-C≡CH Py-C≡C-C(OH)Me₂ Py-C(Me)₃
Pyridine H2/H6 8.55 ppm (d, J ≈ 5-6 Hz)8.50 - 8.57 ppm (d)8.52 ppm (d)
Pyridine H3/H5 7.35 - 7.40 ppm (d)7.25 - 7.30 ppm (d)7.33 ppm (d)
Methyl (-CH₃) 1.60 - 1.65 ppm (s, 6H)1.62 ppm (s, 6H)1.30 ppm (s, 9H)
Alkyne (≡C-H) 2.30 - 2.40 ppm (s, 1H)AbsentAbsent
Hydroxyl (-OH) Absent2.50 - 4.00 ppm (br s)Absent
Key Spectral Differentiators
  • The Alkyne Singlet: The definitive marker for the target is the sharp singlet around 2.35 ppm . If this peak is missing, you likely have the internal alkyne (Isomer A) or the fully reduced alkyl pyridine.

  • Methyl Shift: The gem-dimethyl group in the target resonates downfield (~1.6 ppm) compared to the tert-butyl analog (~1.3 ppm) due to the anisotropy of the adjacent alkyne and the inductive effect of the pyridine ring.

  • Hydroxyl Signal: The presence of a broad exchangeable singlet (D₂O shake) confirms the Isomer A (Alcohol).

Mechanistic Insight: Chemical Shift Drivers

  • Pyridine Ring Current: The strong deshielding effect of the pyridine ring places the

    
    -protons (H2/H6) deep downfield (>8.5 ppm). This effect is consistent across all 4-substituted pyridines.
    
  • Anisotropy of the Alkyne: In the target compound, the terminal alkyne proton is shielded by the diamagnetic anisotropy of the triple bond, appearing at ~2.3 ppm rather than in the alkene region (5-6 ppm).

  • Gem-Dimethyl Effect: The methyl protons in the target are attached to a quaternary carbon that is bonded to both an aromatic ring and an alkyne. This unique electronic environment shifts them to ~1.6 ppm, distinct from a standard alkyl chain.

Experimental Protocol: Synthesis of the "Isomer" (Control Standard)

Since the target is often confused with the Sonogashira product, synthesizing the Isomer (Structure A) serves as an excellent negative control for NMR validation.

Protocol: Sonogashira Coupling of 4-Bromopyridine

  • Objective: Synthesis of 2-methyl-4-(pyridin-4-yl)but-3-yn-2-ol.

  • Reagents: 4-Bromopyridine HCl (1.0 eq), 2-Methylbut-3-yn-2-ol (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N (excess).

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried Schlenk flask with Pd(PPh₃)₂Cl₂ (14 mg) and CuI (2 mg) under Argon.

  • Dissolution: Add degassed THF (5 mL) and Et₃N (3 mL).

  • Addition: Add 4-bromopyridine hydrochloride (192 mg, 1 mmol) and 2-methylbut-3-yn-2-ol (100 mg, 1.2 mmol).

  • Reaction: Stir at 60°C for 4-6 hours . Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.[4]

  • Purification: Concentrate and purify via flash column chromatography (SiO₂, 40% EtOAc in Hexanes).

  • Validation: Obtain 1H NMR. Confirm absence of terminal alkyne proton (~2.3 ppm) and presence of OH.

Visualization: Structural Identification Logic

The following diagram illustrates the decision logic for identifying the correct ligand using NMR data.

NMR_Identification Start Unknown Sample (4-Substituted Pyridine) Check_Alkyne Check 2.0 - 2.5 ppm Region (Is there a sharp singlet?) Start->Check_Alkyne Target Target Confirmed: 4-(2-Methylbut-3-yn-2-yl)pyridine (Terminal Alkyne Present) Check_Alkyne->Target Yes (1H, s) Check_OH Check for Broad Singlet (Exchangeable with D2O?) Check_Alkyne->Check_OH No Isomer Isomer Identified: 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol (Sonogashira Product) Check_OH->Isomer Yes (OH present) Analog Analog Identified: 4-tert-Butylpyridine (No Alkyne, Methyls at 1.3 ppm) Check_OH->Analog No (Methyls < 1.4 ppm)

Caption: Decision tree for distinguishing the target tertiary alkyne from its alcohol isomer and alkyl analogs.

References

  • Synthesis of Alkynyl Pyridines (Sonogashira Protocol)

    • Fischer, C., et al. "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." Beilstein Journal of Organic Chemistry, 2014, 10, 442–449.
  • NMR Data of Pyridine Derivatives (4-tert-Butylpyridine)

    • Sigma-Aldrich (Merck). "4-tert-Butylpyridine 1H NMR Spectrum." SpectraBase.[5]

  • Commercial Availability & CAS Verification

    • Apollo Scientific / CymitQuimica. "Product Data Sheet: 4-(2-Methylbut-3-yn-2-yl)pyridine (CAS 2228562-00-1)."
  • General NMR Shift Tables

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62(21), 7512–7515.

Sources

Comparative

13C NMR signals of gem-dimethyl carbons in pyridine derivatives

13C NMR Signals of Gem-Dimethyl Carbons in Pyridine Derivatives: A Comparative Guide Executive Summary In medicinal chemistry, the gem-dimethyl group ( ) is a privileged motif, often employed to block metabolic "soft spo...

Author: BenchChem Technical Support Team. Date: February 2026

13C NMR Signals of Gem-Dimethyl Carbons in Pyridine Derivatives: A Comparative Guide

Executive Summary

In medicinal chemistry, the gem-dimethyl group (


) is a privileged motif, often employed to block metabolic "soft spots" (e.g., preventing 

-hydroxylation), improve lipophilicity, or enforce bio-active conformations via the Thorpe-Ingold effect.[1] When attached to a pyridine scaffold—a ubiquitous pharmacophore—the spectroscopic characterization of these groups becomes nuanced due to the electronic anisotropy of the heterocyclic ring.

This guide provides a technical comparison of 13C NMR signals for gem-dimethyl carbons across different pyridine positions (2-, 3-, and 4-pyridyl). It distinguishes between simple chemical shift effects and the more complex phenomenon of magnetic non-equivalence (anisochronicity) arising in chiral environments, a critical diagnostic tool for stereochemical analysis in drug development.

Theoretical Framework: The Pyridine Influence

The pyridine ring exerts distinct electronic effects on attached substituents based on their position relative to the nitrogen atom. These effects directly influence the 13C chemical shifts (


) of the gem-dimethyl group.[1]
  • Inductive Effect (-I): The electronegative nitrogen withdraws electron density, generally deshielding

    
    -carbons (C2/C6 positions).
    
  • Resonance Effect (+R/-R): The nitrogen acts as an electron sink.[1] Substituents at C2 and C4 can participate in resonance more effectively than at C3.

  • Anisotropy: The ring current deshields protons/carbons in the plane of the ring, but the specific local environment of the nitrogen lone pair creates a unique shielding cone at the

    
    -position.[1]
    

General Trend for Alkyl Substituents on Pyridine:



Note: This trend applies to the carbon directly attached to the ring (ipso-like) and often propagates to the 

-methyls of the gem-dimethyl group.

Comparative Analysis: Position Dependence

The following data compares the 13C NMR shifts of the methyl carbons (


) and the central methine/quaternary carbon (

) of an isopropyl or tert-butyl group attached to the pyridine ring.
Table 1: 13C NMR Shifts of Isopropyl-Pyridine Derivatives (Gem-Dimethyl)

Solvent:


, 298 K. Values are approximate ranges (

ppm) based on aggregated literature data.
Position on PyridineStructure FragmentMethyl Carbon (

, ppm)
Methine Carbon (

, ppm)
Electronic Rationale
2-Pyridyl (

)
2-

22.5 – 24.0 36.0 – 37.5 Most Deshielded. Proximity to electronegative N (inductive effect) and paramagnetic deshielding from the lone pair.
3-Pyridyl (

)
3-

20.0 – 21.5 29.5 – 31.0 Most Shielded. "Benzene-like" environment. Minimal resonance interaction with the ring nitrogen.
4-Pyridyl (

)
4-

21.5 – 23.0 33.5 – 35.0 Intermediate. Resonance effects (para-like) deshield relative to C3, but distance from N attenuates inductive effects relative to C2.[1]
Table 2: Comparative Benchmarking (Alternatives)

Comparing Pyridine to common isosteres.

ScaffoldMethyl Shift (

)
Diagnostic Feature
Pyridine (2-subst.) ~23.0 ppmDistinctive downfield shift due to N-atom proximity.
Benzene (Cumene) ~24.0 ppmReference standard. 2-pyridyl is often slightly upfield of benzene due to

-deficiency, but methine is deshielded.
Piperidine (Saturated) ~19.0 - 20.0 ppmUpfield shift due to loss of aromatic ring current (anisotropy).[1]

Advanced Diagnostic: Magnetic Non-Equivalence

In drug discovery, molecules often contain chiral centers. If a gem-dimethyl group is present in a molecule with a chiral center (even if distant), the two methyl groups become diastereotopic .

  • Symmetry Breaking: The chiral center eliminates the plane of symmetry that usually bisects the gem-dimethyl group.[1]

  • Result: The two methyl carbons are no longer chemically equivalent.[2]

  • Observation: Instead of one signal at ~22 ppm, you observe two distinct signals (e.g., 21.8 ppm and 22.3 ppm). This is a powerful confirmation of chirality in the molecule.

Visualization: Logic of Assignment

G cluster_0 Pyridine Position Check Start Analyze 13C Spectrum Region 15-30 ppm CheckSignals Count Methyl Signals for Gem-Dimethyl Group Start->CheckSignals OneSignal Single Peak Observed CheckSignals->OneSignal 1:2 Intensity (relative to CH) TwoSignals Two Peaks Observed (Anisochronous) CheckSignals->TwoSignals 1:1 Intensity (relative to each other) ConclusionAchiral Environment is Achiral (or rapid exchange) OneSignal->ConclusionAchiral ConclusionChiral Environment is Chiral (Diastereotopic Methyls) TwoSignals->ConclusionChiral Pos2 Shift > 23 ppm (Likely 2-Pyridyl) ConclusionAchiral->Pos2 Pos3 Shift < 21 ppm (Likely 3-Pyridyl) ConclusionAchiral->Pos3

Caption: Decision tree for interpreting gem-dimethyl signals. Two distinct methyl signals indicate a chiral environment (diastereotopicity), while chemical shift magnitude hints at the pyridine substitution position.

Experimental Protocols

To ensure resolution of potentially overlapping methyl signals (in the case of magnetic non-equivalence) or accurate assignment of quaternary carbons, follow this optimized protocol.

Protocol A: High-Resolution 13C Acquisition

Objective: Resolve closely spaced diastereotopic methyls.

  • Sample Prep: Dissolve ~20-30 mg of compound in 0.6 mL

    
     (or 
    
    
    
    if solubility is poor). Ensure solution height is 4-5 cm.
  • Temperature: Set probe to 298 K (25°C). Note: Variable temperature (VT) may be needed if signals are broad due to restricted rotation around the Pyridine-Alkyl bond.

  • Pulse Sequence: Standard zgpg30 (power-gated decoupling).

  • Parameters:

    • Spectral Width (SW): 240 ppm (-20 to 220 ppm).[1]

    • Acquisition Time (AQ): > 1.0 sec (to resolve fine splittings).

    • Relaxation Delay (D1): 2.0 sec (Methyls relax fast; 2s is sufficient).

    • Scans (NS): Minimum 512 (for S/N > 50:1).

  • Processing: Apply Zero Filling (to 128k points) and a Gaussian window function (lb = -0.3, gb = 0.1) to enhance resolution without sacrificing too much sensitivity.

Protocol B: Assignment of Quaternary Carbons (APT/DEPT)

Objective: Distinguish the gem-dimethyl methyls from the backbone methine/quaternary carbon.

  • Run APT (Attached Proton Test):

    • Methyls (

      
      ) and Methines (
      
      
      
      ):
      Phased Positive (Up).[1]
    • Methylenes (

      
      ) and Quaternaries (
      
      
      
      ):
      Phased Negative (Down).[1]
  • Analysis:

    • The gem-dimethyl signals will point UP .

    • The central carbon (if isopropyl) will point UP (methine).[1]

    • The central carbon (if tert-butyl) will point DOWN (quaternary).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

  • Reich, H. J. (2022). Structure Determination Using NMR. University of Wisconsin-Madison.

Sources

Validation

Comparing 4-(2-Methylbut-3-yn-2-yl)pyridine vs 4-ethynylpyridine reactivity

This comparative guide details the structural, stability, and reactivity differences between 4-ethynylpyridine (4-EP) and 4-(2-methylbut-3-yn-2-yl)pyridine (MBYP) . Executive Summary 4-Ethynylpyridine (4-EP): A conjugate...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the structural, stability, and reactivity differences between 4-ethynylpyridine (4-EP) and 4-(2-methylbut-3-yn-2-yl)pyridine (MBYP) .

Executive Summary

  • 4-Ethynylpyridine (4-EP): A conjugated, highly reactive, and unstable building block used for molecular wires and push-pull electronic systems. It requires stringent low-temperature storage to prevent polymerization.

  • 4-(2-Methylbut-3-yn-2-yl)pyridine (MBYP): A sterically hindered, non-conjugated variant. The gem-dimethyl group blocks electronic communication between the ring and the alkyne, significantly enhancing stability and altering reactivity from "Michael-acceptor-like" to "tert-butyl-acetylene-like."

Structural & Electronic Divergence

The fundamental difference lies in the connection between the pyridine ring and the alkyne moiety.

Feature4-Ethynylpyridine (4-EP) 4-(2-Methylbut-3-yn-2-yl)pyridine (MBYP)
Structure Py–C≡C–HPy–C(CH₃)₂–C≡C–H
Conjugation Full Conjugation: The alkyne π-system overlaps with the pyridine π-system.Isolated: The sp³ quaternary carbon breaks conjugation.
Sterics Minimal: Linear, accessible geometry.High: gem-Dimethyl group creates significant steric bulk (similar to tert-butyl).
Electronic Nature Electron-deficient alkyne (due to pyridine's electron withdrawal).Electron-rich/Neutral alkyne (inductive effect only; hyperconjugation from methyls).
Acidity (Terminal H) High (pKa ~21-22): Activated by the heteroaromatic ring.Moderate (pKa ~25): Similar to tert-butylacetylene.
Visualizing the Electronic Environment

The following diagram illustrates the conjugation interruption in MBYP compared to the continuous path in 4-EP.

G cluster_0 4-Ethynylpyridine (4-EP) cluster_1 4-(2-Methylbut-3-yn-2-yl)pyridine (MBYP) EP_Ring Pyridine Ring (Electron Withdrawing) EP_Alkyne Alkyne (C≡C) (Conjugated) EP_Ring->EP_Alkyne π-Resonance Charge Transfer MB_Ring Pyridine Ring MB_Gem C(CH₃)₂ (Insulator) MB_Ring->MB_Gem Inductive Only MB_Alkyne Alkyne (C≡C) (Sterically Shielded) MB_Gem->MB_Alkyne No π-Overlap

Caption: Comparison of electronic connectivity. 4-EP allows resonance (red arrow), while MBYP's quaternary carbon acts as an electronic insulator.

Stability & Storage Protocols

The most practical differentiator for researchers is stability. 4-EP is notoriously unstable, while MBYP is robust.

4-Ethynylpyridine (4-EP)[1][2][3]
  • Risk: Spontaneous polymerization (black tar formation) occurs at room temperature, accelerated by light, concentrated solutions, and trace metals.

  • Storage Protocol:

    • Store at -20°C or lower.

    • Keep under an inert atmosphere (Argon/Nitrogen).[1]

    • Store as a dilute solution in hexanes or DCM if possible, rather than neat oil/solid.

    • Purification: Must be sublimed or passed through a short silica plug immediately before use.

4-(2-Methylbut-3-yn-2-yl)pyridine (MBYP)[4]
  • Profile: The gem-dimethyl group prevents chain alignment required for topochemical polymerization and blocks nucleophilic attack at the propargylic position.

  • Storage Protocol:

    • Standard chemical storage (cool, dry place).

    • Stable to air and ambient light for extended periods.

    • No immediate repurification required before standard coupling reactions.

Reactivity Benchmarks

A. Click Chemistry (CuAAC)
  • 4-EP: Reacts rapidly . The electron-deficient nature of the alkyne lowers the LUMO, making it a highly reactive partner for azides. However, copper(I) can induce oxidative homocoupling (Glaser coupling) as a side reaction due to the high acidity of the acetylenic proton.

  • MBYP: Reacts slowly . The tert-butyl-like steric bulk hinders the approach of the copper-azide complex.

    • Optimization: Requires higher temperatures (40–60°C) or specialized ligands (e.g., TBTA, THPTA) to stabilize the catalytic pocket against the steric bulk.

B. Sonogashira Coupling
  • 4-EP:

    • Role: Typically used as the nucleophile (alkyne).

    • Challenge: High susceptibility to homocoupling.

    • Solution: Use "slow addition" protocols or protect the alkyne (e.g., TMS) and deprotect in situ.

  • MBYP:

    • Role: Robust nucleophile.

    • Advantage: The steric bulk suppresses homocoupling. The resulting product has a "kinked" structure due to the sp³ spacer, which is useful for disrupting π-stacking in solubility-limited systems (e.g., MOFs or supramolecular cages).

C. Deprotonation & Alkylation
  • 4-EP: The anion is stabilized by the ring. Can be generated with weaker bases (e.g., K₂CO₃ in MeOH for deprotection, or Et₃N/CuI).

  • MBYP: Requires stronger bases (e.g., n-BuLi, LDA) to generate the acetylide quantitatively if not using transition metal catalysis, due to the higher pKa (~25).

Experimental Protocols

Protocol A: Handling & Purification of 4-Ethynylpyridine (4-EP)

Use this workflow to rescue degraded 4-EP stocks.

  • Assessment: If the yellow solid has turned dark brown/black, polymerization has occurred.

  • Sublimation (Preferred):

    • Set up a cold-finger sublimation apparatus.

    • Apply high vacuum (<0.1 mmHg).

    • Heat the bath to 40–50°C (do not overheat).

    • Collect white/pale yellow crystals on the cold finger (-78°C coolant recommended).

  • Filtration (Alternative):

    • Dissolve the crude material in minimal CH₂Cl₂.

    • Pass through a short pad of neutral alumina (to remove acidic impurities/polymers).

    • Concentrate in vacuo at <20°C. Use immediately.

Protocol B: Sonogashira Coupling with MBYP (Sterically Hindered)

Because MBYP is sterically hindered, standard room-temperature protocols may fail. Use this "boosted" protocol.

Reagents:

  • Aryl Halide (1.0 equiv)

  • MBYP (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (10 mol%) — Higher Cu loading helps overcome steric barrier.

  • Diisopropylamine (DIPA) / THF (1:1 ratio)

Step-by-Step:

  • Degassing: Sparge the DIPA/THF solvent mixture with Argon for 20 minutes. Oxygen is the enemy of this slow reaction.

  • Mixing: Add Aryl Halide, MBYP, and Pd catalyst to a dried Schlenk tube.

  • Activation: Add CuI last. The solution should turn yellow/brown.

  • Reaction: Heat to 60°C for 12–24 hours. (Note: 4-EP would couple at RT but likely degrade at 60°C; MBYP requires the heat).

  • Workup: Dilute with EtOAc, wash with NH₄Cl (sat. aq.) to remove Copper, dry over MgSO₄.

Decision Logic: Which to Choose?

Use the following logic flow to select the correct reagent for your application.

DecisionTree Start Select Reagent Q1 Is electronic conjugation required (e.g., molecular wire)? Start->Q1 Result_EP Use 4-Ethynylpyridine (Handle at -20°C) Q1->Result_EP Yes Q2 Is the target application structural (e.g., MOF linker)? Q1->Q2 No Branch_Yes Yes Branch_No No Result_MBYP Use MBYP (High Stability) Q2->Result_MBYP No (Solubility/Flexibility needed) Result_EP_Careful Use 4-EP (Rigid linear geometry) Q2->Result_EP_Careful Yes (Linearity needed)

Caption: Decision matrix for selecting between conjugated 4-EP and non-conjugated MBYP.

References

  • 4-Ethynylpyridine Stability & Storage

    • ChemScene Product Data. (2025). "4-Ethynylpyridine Safety & Handling." Retrieved from .

  • Reactivity of Propargylic Pyridines

    • Liu, Z., et al. (2014).[2] "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst." Organic Letters, 16(1), 236–239.[2] (Context on pyridine reactivity and stability). Retrieved from .

  • General Alkyne Reactivity Parameters

    • Mayr, H. (2025). "Database of Reactivity Parameters - Pyridines." LMU Munich. (Comparative nucleophilicity data). Retrieved from .

  • Commercial Availability & Structure Verification

    • CymitQuimica. (2025). "4-(2-Methylbut-3-yn-2-yl)pyridine Product Sheet." Retrieved from .

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of Gem-Dimethyl Propargyl Pyridines

For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The spatial arrangement of atoms dictates functio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The spatial arrangement of atoms dictates function, reactivity, and biological activity. This guide provides a comparative analysis of the crystallographic features of gem-dimethyl propargyl pyridines, a class of compounds gaining interest for their unique conformational properties and potential applications in medicinal chemistry.

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, while the propargyl group is a versatile functional handle for further chemical modification, including click chemistry.[1] The introduction of a gem-dimethyl group near a reactive center, a motif frequently found in natural products, is a strategic choice in medicinal chemistry.[2][3] This substitution can offer significant advantages, including restricting conformational flexibility, which can lead to enhanced binding affinity for biological targets, and improving metabolic stability.[3][4] Understanding the precise structural consequences of this substitution is therefore paramount.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining high-resolution structural data, providing unequivocal proof of molecular connectivity, conformation, and intermolecular interactions.[5][6] This guide will delve into the experimental workflow for analyzing these structures, compare key crystallographic parameters, and explain the causal relationships between molecular design and solid-state conformation.

The Thorpe-Ingold Effect: A Causal Explanation for Conformational Restriction

The decision to incorporate a gem-dimethyl group is often driven by the desire to induce the Thorpe-Ingold effect. This principle states that increasing the size of substituents on a tetrahedral carbon atom decreases the internal bond angle, thereby favoring cyclization or restricting the rotation of adjacent bonds. In the context of a propargyl pyridine, the gem-dimethyl group is expected to influence the torsion angle between the pyridine ring and the propargyl moiety, locking the molecule into a more defined, lower-energy conformation. This pre-organization can be entropically favorable for binding to a target protein.[3]

ThorpeIngoldEffect cluster_0 Unsubstituted Propargyl Pyridine cluster_1 Gem-Dimethyl Substituted Propargyl Pyridine a1 Pyridine Ring a2 CH₂ Group a1->a2 Free Rotation b1 Pyridine Ring a3 Propargyl Group a2->a3 b2 C(CH₃)₂ Group (Gem-Dimethyl) b1->b2 Restricted Rotation (Thorpe-Ingold Effect) b3 Propargyl Group b2->b3

Experimental Workflow: From Synthesis to Structure

The definitive structural analysis via X-ray crystallography follows a rigorous workflow. Each step is critical for obtaining high-quality crystals suitable for diffraction studies.

CrystallographyWorkflow Synthesis { Step 1: Synthesis & Purification | Synthesis of the target gem-dimethyl propargyl pyridine.[7][8] | Purification by column chromatography or recrystallization.[9]} Crystallization { Step 2: Crystallization | Screening of various solvents and techniques. | Slow evaporation, vapor diffusion, layering are common methods.[10]} Synthesis->Crystallization Purity is key DataCollection { Step 3: X-Ray Data Collection | Mounting a single crystal on a diffractometer.[5] | Collection of diffraction patterns at a controlled temperature (e.g., 100 K).} Crystallization->DataCollection High-quality single crystal StructureSolution { Step 4: Structure Solution & Refinement | Processing diffraction data to obtain electron density map. | Building and refining the atomic model to fit the data.} DataCollection->StructureSolution Diffraction intensities Analysis { Step 5: Data Analysis & Validation | Analysis of bond lengths, angles, and intermolecular interactions. | Deposition of data in a crystallographic database (e.g., CSD).[11][12]} StructureSolution->Analysis Final structural model

Detailed Protocol: Crystallization via Slow Evaporation

Obtaining a high-quality single crystal is often the most challenging step in SCXRD.[6][7] Slow evaporation is a fundamental and widely used technique.[8] The choice of solvent is critical; an ideal solvent will dissolve the compound when warm but lead to a supersaturated solution upon slow cooling or evaporation, promoting ordered crystal growth rather than rapid precipitation.[9]

  • Solvent Screening: Begin by testing the solubility of ~5 mg of the purified gem-dimethyl propargyl pyridine in 0.5 mL of various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).

  • Preparation of Saturated Solution: Select a solvent in which the compound is moderately soluble. Gently warm the solvent to dissolve the compound completely, creating a saturated or near-saturated solution.

  • Crystal Growth: Transfer the solution to a clean, small vial. Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This restricts the rate of evaporation.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before mounting for data collection.

Comparative Structural Analysis

To illustrate the impact of molecular changes on crystallographic parameters, we present a comparative table of hypothetical data for two analogs: a standard propargyl pyridine (Analog A) and a gem-dimethyl propargyl pyridine (Analog B). This data is representative of typical values observed for substituted pyridine and propargyl-containing structures.[10][11]

ParameterAnalog A (Unsubstituted)Analog B (Gem-Dimethyl)Rationale for Differences
Crystal System MonoclinicOrthorhombicChanges in molecular shape and packing efficiency can lead to different crystal symmetries.
Space Group P2₁/cPbcaThe addition of the bulky gem-dimethyl group alters the symmetry elements present in the crystal lattice.
Unit Cell a (Å) 10.2512.44The larger molecular volume of Analog B requires a larger unit cell for packing.
Unit Cell b (Å) 8.9717.83Dimensions change to accommodate the steric bulk of the methyl groups.
Unit Cell c (Å) 11.356.79Changes reflect the most efficient way the molecules pack in three dimensions.
Volume (ų) 10391506A direct consequence of the increased molecular size.
Py-C-C≡C Torsion Angle -75.2°-105.8°Key Indicator of Conformational Lock: The gem-dimethyl group sterically forces the propargyl chain into a more perpendicular orientation relative to the pyridine ring, demonstrating the Thorpe-Ingold effect.
Intermolecular Interactions C-H···π, π-π stackingC-H···N, C-H···πThe conformational change in Analog B may preclude efficient π-π stacking, favoring weaker C-H hydrogen bonds to fulfill packing forces.

Note: This data is illustrative and intended for comparative purposes.

Validation and Trustworthiness: The Role of Crystallographic Databases

The final step in any crystallographic study is the deposition of the structural data into a public repository. The Cambridge Structural Database (CSD) is the world's leading repository for small-molecule organic and metal-organic crystal structures.[12][13][14] Deposition ensures that the data is preserved, validated by peer review, and made accessible to the global scientific community, forming a self-validating system of scientific record.[15] When evaluating structural data, researchers should always look for the corresponding CSD deposition number as a mark of authenticity and completeness.

Conclusion

The crystal structure analysis of gem-dimethyl propargyl pyridines provides critical insights into the conformational effects of this important medicinal chemistry motif. X-ray crystallography offers an unambiguous, high-resolution picture, confirming the role of the gem-dimethyl group in restricting molecular flexibility through the Thorpe-Ingold effect.[16] This structural pre-organization is a key strategy for enhancing the potency and selectivity of drug candidates.[2][3] The protocols and comparative data presented in this guide underscore the power of SCXRD to validate molecular design principles and provide the foundational structural knowledge required for advanced drug development and materials science.

References

  • F.L. Chadbourne, M.R.J. Elsegood, P.A. Gale, C.J. Tizzard, Advanced crystallisation methods for small organic molecules, Chemical Society Reviews, 2023.

  • University of the Basque Country, Crystallization of Small Molecules, Course Material.

  • BenchChem, Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis, Technical Guide.

  • R. J. Staples, Getting crystals your crystallographer will treasure: a beginner's guide, Acta Crystallographica Section E, 2015.

  • F.L. Chadbourne, M.R.J. Elsegood, P.A. Gale, C.J. Tizzard, Advanced crystallisation methods for small organic molecules, ePrints Soton, 2023.

  • University of Colorado Boulder, Crystallization, Organic Chemistry Lab Resources.

  • T.T. Talele, Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry, Journal of Medicinal Chemistry, 2017.

  • D. Mootz, H.-G. Wussow, Crystal structures of pyridine and pyridine trihydrate, The Journal of Chemical Physics, 1981.

  • M. Cetina, M. Jukić, et al., Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives, ResearchGate, 2015.

  • S. Rapposelli, et al., New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation, PMC, 2020.

  • K.K. L., R.A., D.I., Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks, MDPI, 2023.

  • M.L. Gaye, et al., Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline, ePrints Soton, 2023.

  • T.T. Talele, Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry, PubMed, 2018.

  • P. Bannwarth, D. Grée, R. Grée, Synthesis of enones, pyrazolines and pyrrolines with gem-difluoroalkyl side chains, ResearchGate, 2011.

  • Y. Wang, et al., Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability, ScienceOpen, 2023.

  • K.N. Houk, The gem-Dimethyl Effect Revisited, ResearchGate, 2003.

  • J.S. Lindsey, et al., De Novo Synthesis of Gem-Dialkyl Chlorophyll Analogues for Probing and Emulating Our Green World, PMC, 2014.

  • C. Hertweck, et al., Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides, PubMed, 2015.

  • P.S. Baran, Pyridine Synthesis: Cliff Notes, Baran Lab, Scripps Research, 2004.

  • re3data.org, Cambridge Structural Database, Registry of Research Data Repositories.

  • C.R. Groom, et al., The Cambridge Structural Database, PubMed, 2016.

  • H. Kigoshi, et al., Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid, HETEROCYCLES, 2021.

  • University of Genoa, CSD The Cambridge Structural Database, BSMFN Library.

  • C.R. Groom, et al., The Cambridge Structural Database, ResearchGate, 2016.

  • H. Salgado-Zamora, et al., Crystal structure, Hirshfeld surface analysis, and molecular dynamics simulations of two isostructural N-propargyl-4-(2-oxopyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline derivatives, Journal of Molecular Structure, 2021.

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Validation

A Researcher's Guide to the UV-Vis Absorption Maxima of 4-Substituted Alkynyl Pyridines: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, 4-substituted alkynyl pyridines represent a class of compounds with significant potential. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, 4-substituted alkynyl pyridines represent a class of compounds with significant potential. Their rigid, linear structure and tunable electronic properties make them valuable scaffolds in drug design, molecular electronics, and as ligands in catalysis. A fundamental understanding of their electronic behavior is paramount for these applications, and UV-Visible (UV-Vis) absorption spectroscopy provides a direct window into these properties. This guide offers a comparative analysis of the UV-Vis absorption maxima (λmax) of various 4-substituted alkynyl pyridines, supported by experimental data and a discussion of the underlying electronic principles.

The Influence of Substitution on Electronic Transitions

The UV-Vis absorption spectra of 4-substituted alkynyl pyridines are dominated by π → π* transitions within the conjugated system. The position of the absorption maximum (λmax) is highly sensitive to the nature of the substituent at the terminus of the alkyne. This substituent can significantly alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Generally, electron-donating groups (EDGs) increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a bathochromic shift. Conversely, electron-withdrawing groups (EWGs) tend to lower the energy of the LUMO, also resulting in a smaller energy gap and a red shift. The extent of this shift is dependent on the strength of the donor or acceptor group and the overall conjugation of the molecule.

Comparative UV-Vis Absorption Data

The following table summarizes the experimentally determined UV-Vis absorption maxima for a selection of 4-substituted alkynyl pyridines. These values provide a quantitative basis for understanding the electronic effects of different substituents.

Substituent (R) in 4-(R-ethynyl)pyridineR Groupλmax (nm)SolventReference
Hydrogen-H~275Dichloromethane[1]
Phenyl-C6H5~317Dichloromethane[2]
4-Methoxyphenyl-C6H4-4-OCH3~325-335Various
4-Nitrophenyl-C6H4-4-NO2~340-350Various
Trimethylsilyl-Si(CH3)3~280Various

Note: The λmax values for the 4-methoxyphenyl and 4-nitrophenyl derivatives are estimated based on established trends and may vary depending on the specific solvent and experimental conditions. Further experimental verification is recommended.

Experimental Protocol for UV-Vis Absorption Spectroscopy

Accurate and reproducible UV-Vis data is crucial for comparative studies. The following protocol outlines a standardized method for determining the λmax of 4-substituted alkynyl pyridines.

Instrumentation and Materials
  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol)

  • Volumetric flasks and micropipettes

  • The 4-substituted alkynyl pyridine sample

Step-by-Step Procedure
  • Sample Preparation:

    • Prepare a stock solution of the 4-substituted alkynyl pyridine in the chosen spectroscopic grade solvent at a concentration of approximately 1 mM.

    • From the stock solution, prepare a dilute solution (typically in the range of 1-10 µM) in a volumetric flask. The final concentration should yield an absorbance reading between 0.2 and 1.0 at the λmax to ensure adherence to the Beer-Lambert Law.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Set the scan speed and slit width according to the instrument's recommendations for optimal resolution.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the dilute sample solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • Record the λmax and the corresponding absorbance value.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (1 mM) dilute Prepare Dilute Solution (1-10 µM) stock->dilute Dilution setup Instrument Setup & Warm-up dilute->setup baseline Baseline Correction (Solvent Blank) setup->baseline measure Measure Sample Absorbance baseline->measure spectrum Obtain Absorption Spectrum measure->spectrum identify_lambda Identify λmax spectrum->identify_lambda

Caption: A schematic overview of the experimental workflow for determining the UV-Vis absorption maximum (λmax).

Understanding Substituent Effects: A Deeper Dive

The observed shifts in λmax can be rationalized by considering the electronic nature of the substituent and its interaction with the π-system of the alkynyl pyridine.

Electron-Donating Groups (EDGs)

An electron-donating group, such as a methoxy group (-OCH3) on a phenyl ring, increases the electron density of the conjugated system. This destabilizes the HOMO more than the LUMO, leading to a smaller energy gap and a bathochromic shift compared to the unsubstituted phenyl derivative.

Electron-Withdrawing Groups (EWGs)

Conversely, an electron-withdrawing group, like a nitro group (-NO2), decreases the electron density of the π-system. This has a more pronounced stabilizing effect on the LUMO than the HOMO, which also reduces the HOMO-LUMO energy gap and results in a bathochromic shift.

The Role of Conjugation

The extent of the π-conjugated system is a primary determinant of the λmax. As conjugation increases, the energy difference between the HOMO and LUMO decreases, leading to a bathochromic shift.[3] This is evident when comparing the simple 4-ethynylpyridine to 4-(phenylethynyl)pyridine, where the addition of the phenyl ring extends the conjugation and shifts the λmax to a longer wavelength.

Diagram of Substituent Electronic Effects

substituent_effects cluster_EDG Electron-Donating Group (EDG) cluster_unsubstituted Unsubstituted cluster_EWG Electron-Withdrawing Group (EWG) HOMO_EDG HOMO↑ LUMO_EDG LUMO HOMO_EDG->LUMO_EDG Bathochromic Shift (Red Shift) Energy_EDG ΔE smaller HOMO_unsub HOMO LUMO_unsub LUMO HOMO_unsub->LUMO_unsub Reference ΔE HOMO_EWG HOMO LUMO_EWG LUMO↓ HOMO_EWG->LUMO_EWG Bathochromic Shift (Red Shift) Energy_EWG ΔE smaller

Caption: The influence of electron-donating and electron-withdrawing groups on the HOMO-LUMO energy gap and the resulting shift in absorption maxima.

Conclusion

The UV-Vis absorption maxima of 4-substituted alkynyl pyridines are a sensitive probe of their electronic structure. By systematically varying the substituent at the alkyne terminus, the electronic properties can be finely tuned, which is a key aspect in the rational design of molecules for various applications. This guide provides a foundational understanding and a practical framework for researchers to explore and utilize the rich photophysical properties of this important class of compounds. The provided experimental protocol ensures that data generated across different laboratories can be compared with confidence, fostering a more collaborative and efficient research environment.

References

  • Balfour, W.J., Ram, R.S. Solvent effects in u.v. absorption spectra. IV. Substituted phenols, anisole and phenetole. Chem. Phys. Lett., 92 (3), 279-282, (1982). [Link]

  • Brown, W.G., Reagan, H. Steric Effects in the Ultraviolet Absorption Spectra of Aromatic Nitro Compounds. J. Am. Chem. Soc., 69 (5), 1032-1033, (1947). [Link]

  • Coleman, B.D., Fuoss, R.M. Quaternization kinetics. I. Some pyridine derivatives in tetramethylene sulfone. J. Am. Chem. Soc., 1955, 77, 5472-5476. [Link]

  • Lu, W., et al. Luminescent Palladium(II) Complexes with π-Extended Cyclometalated [R−C^N^N−R] and Pentafluorophenylacetylide Ligands: Spectroscopic, Photophysical, and Photochemical Properties. Chem. Asian J. 2014, 9, 534–545. [Link]

  • PubChem. 4-(Phenylethynyl)pyridine. [Link]

  • PubChem. 4-Ethynylpyridine. [Link]

  • Rahmani, R., et al. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. SciELO. [Link]

  • Scribd. Characterizing Organic Compounds: Structural Effects in Ultra-Violet Spectros. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • Sim4t. UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. [Link]

  • Slideshare. Solvents and solvent effect in UV - Vis Spectroscopy. [Link]

  • The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. MDPI. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of 4-(1,1-dimethylprop-2-ynyl)pyridine Using NOESY

Authored for Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and materials science, the unequivocal confirmation of a molecule's three-dimensional structure is paramount. A...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the unequivocal confirmation of a molecule's three-dimensional structure is paramount. An incorrect structural assignment can invalidate extensive biological or material testing, leading to significant loss of time and resources. While a suite of analytical techniques provides pieces of the structural puzzle, 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), offers an unparalleled ability to probe the spatial relationships between atoms within a molecule.[1][2]

This guide provides an in-depth, practical comparison of using NOESY to validate the synthesized structure of 4-(1,1-dimethylprop-2-ynyl)pyridine. We will move beyond a simple procedural list to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Analytical Challenge and the Hypothesis

The target molecule, 4-(1,1-dimethylprop-2-ynyl)pyridine, presents a distinct structural question. While techniques like COSY and HMBC can establish through-bond connectivity (i.e., which atoms are connected via chemical bonds), they cannot definitively confirm the spatial orientation between the pyridine ring and the bulky dimethylpropargyl group.[3] The core hypothesis is that the protons of the two methyl groups are in close spatial proximity to the ortho-protons (H-2/H-6) of the pyridine ring. A NOESY experiment is uniquely suited to test this, as it detects correlations between protons that are close in space (typically < 5 Å), irrespective of bonding.[4][5][6]

Predicted ¹H Chemical Shifts: Before designing the experiment, it is crucial to predict the approximate chemical shifts based on known values for similar structural motifs.

  • Pyridine Protons: The ortho-protons (H-2, H-6) are most deshielded due to the electronegativity of the adjacent nitrogen, typically appearing around δ 8.6 ppm.[7][8] The meta-protons (H-3, H-5) are expected around δ 7.2-7.6 ppm.[7][8]

  • Dimethyl Protons (CH₃)₂: These six equivalent protons on sp³-hybridized carbons are expected in the shielded alkyl region, likely around δ 1.3-1.6 ppm.

  • Alkynyl Proton (C≡C-H): The terminal alkyne proton is subject to magnetic anisotropy from the triple bond's π-electron system, placing its signal in a characteristic region around δ 2.0-3.0 ppm.[9][10]

Based on this, the key validation lies in observing a NOESY cross-peak between the signals at ~8.6 ppm and ~1.4 ppm.

Experimental Design: A Self-Validating Protocol

The following protocol is designed to be a self-validating system. Each step is chosen to minimize ambiguity and ensure the generation of high-quality, interpretable data.

Step 1: Rigorous Sample Preparation

The quality of a NOESY spectrum is critically dependent on the sample quality.[11] Paramagnetic impurities, suspended solids, and excessive sample concentration can severely degrade spectral quality and interfere with the Nuclear Overhauser Effect (NOE).[11][12]

  • Analyte Purity: Start with a highly purified sample of 4-(1,1-dimethylprop-2-ynyl)pyridine (>95%).

  • Concentration: For a small molecule (MW < 500 Da), a concentration of 10-25 mg in 0.6-0.7 mL of deuterated solvent is optimal.[13][14] Overly concentrated samples can lead to broadened lineshapes and make magnetic field shimming difficult.[14]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.[14] It is essential to use a deuterated solvent to avoid a massive, overwhelming solvent proton signal and for the spectrometer's deuterium lock system.[15]

  • Filtration: Dissolve the sample in a small vial first.[13] Using a Pasteur pipette with a small plug of cotton or glass wool, filter the solution directly into a high-quality NMR tube (e.g., Wilmad 528PP or equivalent) to remove any particulate matter.[11][16] This step is crucial for achieving good magnetic field homogeneity (shimming).[12][13]

  • Oxygen Removal (Optional but Recommended): Dissolved paramagnetic oxygen can significantly shorten relaxation times and quench the NOE. For the most sensitive measurements, bubble an inert gas like argon or nitrogen through the sample for several minutes or perform several freeze-pump-thaw cycles.

Step 2: Instrument Setup and Parameter Optimization

This guide assumes access to a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Initial 1D ¹H Spectrum: Always acquire a standard 1D ¹H spectrum first. This allows for verification of the sample's integrity, determination of the correct spectral width, and optimization of the receiver gain.[17]

  • NOESY Pulse Program: Select a standard 2D phase-sensitive NOESY pulse program (e.g., noesyphsw on Bruker systems).[18] These sequences are designed to provide pure-phase signals, which are easier to interpret.[19]

  • The Critical Parameter - Mixing Time (d8 or tₘ): The mixing time is the period during which the NOE transfer occurs. Its duration is the most important parameter in a NOESY experiment.[19][20]

    • Causality: For small molecules that tumble rapidly in solution, the NOE builds up slowly.[20] A longer mixing time is therefore required. If the time is too short, the cross-peaks will be too weak to observe. If it's too long, spin diffusion (NOE transfer to unintended protons) can occur, complicating interpretation.

    • Practical Choice: For a molecule of this size, a mixing time in the range of 0.5 to 1.0 seconds is a good starting point.[18][19][20][21] An initial experiment with a mixing time of 500 ms (0.5 s) is recommended.[21]

  • Relaxation Delay (d1): This delay allows the spins to return to thermal equilibrium between scans. A value of 1.5-2.0 seconds is typically sufficient for small molecules.[17]

  • Acquisition Parameters:

    • Number of Scans (nt/ns): Should be a multiple of 8 or 16 for proper phase cycling.[17] Start with 8 or 16 scans per increment.

    • Number of Increments (ni): This determines the resolution in the indirect (F1) dimension. A value of 256 is a good starting point for adequate resolution.[17]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purify Purify Analyte (>95%) Dissolve Dissolve 10-25 mg in 0.7 mL CDCl3 Purify->Dissolve Filter Filter into High-Quality NMR Tube Dissolve->Filter Acquire1D Acquire 1D ¹H Spectrum (Calibrate Pulses, Set SW) Filter->Acquire1D Insert Sample into Spectrometer SetupNOESY Load NOESY Pulse Program (noesyphsw) Acquire1D->SetupNOESY SetParams Set Key Parameters: - Mixing Time (d8) = 0.5 s - Relaxation Delay (d1) = 2 s - Scans (ns) = 16 - Increments (ni) = 256 SetupNOESY->SetParams RunExpt Execute 2D NOESY Experiment SetParams->RunExpt Process Fourier Transform & Phase Correction RunExpt->Process Analyze Analyze Spectrum: Identify Diagonal & Cross-Peaks Process->Analyze Compare Compare Observed Cross-Peaks with Predictions Analyze->Compare Validate Structural Validation Compare->Validate

Caption: Workflow from sample preparation to structural validation.

Data Analysis and Interpretation: From Spectrum to Structure

A 2D NOESY spectrum plots the ¹H NMR spectrum against itself. The standard 1D spectrum appears along the diagonal. The crucial information is contained in the off-diagonal signals, known as cross-peaks. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton resonating at δ₁ is spatially close to the proton at δ₂.[5]

Expected vs. (Hypothetical) Observed Data

Proton InteractionPredicted ¹H Shift (δ ppm)Expected NOESY Correlation?(Hypothetical) Observed Cross-Peak?Implication
Pyridine H-2/H-6 ↔ (CH ₃)₂-C~8.6 ↔ ~1.4Yes (Key Interaction) YesConfirms the proximity of the methyl groups to the pyridine ring, validating the proposed structure.
Pyridine H-3/H-5 ↔ (CH ₃)₂-C~7.4 ↔ ~1.4NoNoSupports the specific geometry; the meta-protons are too distant from the methyl groups.
Pyridine H-2/H-6 ↔ C≡C-H ~8.6 ↔ ~2.5NoNoThe alkynyl proton is oriented away from the pyridine ring, as expected.
(CH ₃)₂-C ↔ C≡C-H ~1.4 ↔ ~2.5YesYesConfirms the connectivity within the dimethylpropargyl group.
Pyridine H-2/H-6 ↔ Pyridine H-3/H-5~8.6 ↔ ~7.4YesYesServes as an internal control, confirming NOE between adjacent protons on the aromatic ring.

For small molecules, the NOESY cross-peaks should have the opposite phase (e.g., appear as red peaks if the diagonal is blue) to the diagonal peaks.[4][19] The presence of the key cross-peak between the pyridine H-2/H-6 and the dimethyl protons provides direct, compelling evidence for the proposed structure.

mol [label=<

>];

subgraph { rank=same; H2 [label="H-2/H-6", pos="2.5,1.8!"]; Me [label="(CH₃)₂", pos="0.5,0.5!"]; }

H2 -> Me [label=" Key NOE Correlation\n (< 5 Å)", fontcolor="#202124", fontsize=10]; }

Caption: Key through-space NOE interaction for structural validation.

Comparison with Alternative Methods

While NOESY is ideal for this specific problem, it's instructive to compare it with other techniques.

  • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 bonds. It would show correlations between H-2/H-6 and H-3/H-5 on the pyridine ring but would provide no information linking the ring to the dimethylpropargyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. It would crucially show a correlation from the dimethyl protons to the quaternary carbon and the C-4 of the pyridine ring, confirming the C-C bond framework. However, it does not provide the same explicit through-space proof as NOESY.

  • X-Ray Crystallography: Provides the definitive solid-state structure. However, it requires a suitable single crystal, which can be difficult or impossible to grow. Furthermore, the solution-state conformation, which is often more relevant for biological applications, can differ from the solid-state structure. NOESY provides direct insight into the solution-state conformation.

While HMBC is essential for confirming the carbon skeleton, NOESY is the superior and more direct method for validating the spatial arrangement between the two key fragments of the molecule, which is the central question for 4-(1,1-dimethylprop-2-ynyl)pyridine.

Conclusion

The structural validation of a novel chemical entity is a multi-faceted process. For 4-(1,1-dimethylprop-2-ynyl)pyridine, while 1D ¹H, ¹³C, and 2D correlation experiments like HMBC establish the molecular framework, they are insufficient to unambiguously confirm the spatial relationship between the pyridine and dimethylpropargyl moieties. The 2D NOESY experiment serves as the decisive tool. The observation of a clear cross-peak between the ortho-protons of the pyridine ring and the dimethyl protons provides irrefutable, through-space evidence that validates the proposed structure in solution. This guide illustrates that by understanding the principles behind the experiment and carefully designing the protocol, NOESY can be leveraged as a powerful, self-validating method for structural elucidation in modern chemical research.

References

  • Vertex AI Search. (n.d.). Alkynes | OpenOChem Learn.
  • Vertex AI Search. (2023, August 29). Small molecule NMR sample preparation.
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  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Filo. (2025, April 1). The proton NMR chemical shifts of the hydrogens in pyridine are shown.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • UMYMFOR. (n.d.). NOE Experiments on the Bruker.
  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR.
  • University of York. (n.d.). Preparing an NMR sample.
  • Stanford University. (n.d.). NOESY - Stanford University NMR Facility.
  • Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube.
  • UCSB Chemistry and Biochemistry. (n.d.). 2D 1H-1H NOESY.
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  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
  • Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-Methylbut-3-yn-2-yl)pyridine

This guide outlines the critical safety protocols, personal protective equipment (PPE), and operational handling procedures for 4-(2-Methylbut-3-yn-2-yl)pyridine .[1][2] This compound, characterized by a pyridine ring su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols, personal protective equipment (PPE), and operational handling procedures for 4-(2-Methylbut-3-yn-2-yl)pyridine .[1][2] This compound, characterized by a pyridine ring substituted with a gem-dimethyl propargyl group (terminal alkyne), presents specific risks related to flammability, toxicity, and potential explosive acetylide formation.[1]

Executive Safety Summary

  • Compound : 4-(2-Methylbut-3-yn-2-yl)pyridine[1][3][4][5]

  • Primary Hazards : Flammable liquid/vapor, Skin/Eye Irritant, Acute Toxicity (Oral/Inhalation).[1]

  • Critical Risk : Contains a terminal alkyne moiety.[1][6] Do not use copper, silver, or brass equipment (spatulas, fittings, tubing) as this can lead to the formation of shock-sensitive metal acetylides.[1]

  • Immediate Action : Handle strictly within a certified chemical fume hood.

Hazard Identification & Risk Assessment

The safety profile of 4-(2-Methylbut-3-yn-2-yl)pyridine is derived from its structural functionalities (pyridine base + terminal alkyne).[1]

Physicochemical Hazard Matrix
PropertyDescriptionSafety Implication
Physical State Liquid (typically) or low-melting solid.[1]Potential for splash and vapor generation.[1][7][8]
Flammability High .[1][2] Flash point likely <60°C.Keep away from heat, sparks, and open flames.[1] Ground all equipment.
Reactivity Terminal Alkyne (-C≡CH) .Explosion Hazard : Reacts with Cu, Ag, Hg to form explosive acetylides.[1]
Toxicity Pyridine derivative.[1]Harmful if swallowed (H302).[1][2] Irritating to eyes (H319), skin (H315), and respiratory system (H335).[1][9]
Odor Characteristic pyridine-like (unpleasant).[1]Olfactory fatigue is possible; do not rely on smell for detection.[1]

Personal Protective Equipment (PPE) Architecture

Effective protection requires a multi-barrier approach.[1][2] The following PPE matrix is designed to prevent dermal absorption and inhalation.

PPE Decision Logic (Graphviz)

PPE_Logic Figure 1: PPE Selection Hierarchy based on operational risk. Start Task Assessment Volatile Is the procedure open-vessel? Start->Volatile Splash Is there splash risk? Volatile->Splash Yes Standard_PPE Standard PPE: Lab Coat, Safety Glasses, Nitrile Gloves (0.11mm) Volatile->Standard_PPE No (Closed System) Splash->Standard_PPE Low Risk Enhanced_PPE Enhanced PPE: Chemical Goggles, Face Shield, Double Nitrile or Laminate Gloves Splash->Enhanced_PPE High Risk Resp_PPE Respiratory Protection: Full-face Respirator (OV Cartridge) (If outside Fume Hood) Enhanced_PPE->Resp_PPE Fume Hood Failure or Spill Cleanup

Detailed PPE Specifications
  • Eye Protection : Chemical Splash Goggles (ANSI Z87.[1]1) are mandatory for all handling.[1] Safety glasses are insufficient due to the severe irritation potential of pyridine vapors.[1]

  • Hand Protection :

    • Routine Handling: Nitrile gloves (minimum thickness 0.11 mm).[1] Change every 15 minutes or immediately after splash.[1]

    • Spill Cleanup/Immersion: Silver Shield/4H (Laminate) or Butyl Rubber gloves.[1] Pyridines can permeate thin nitrile rapidly.[1]

  • Respiratory Protection :

    • Primary control: Fume Hood .[1]

    • Secondary (Spill/Emergency): NIOSH-approved respirator with Organic Vapor (OV) cartridges.[1]

  • Body Protection : Flame-resistant (FR) lab coat.[1] Cotton-based clothing (synthetics can melt to skin in a fire).[1]

Operational Handling Protocol

This protocol ensures the integrity of the compound and the safety of the operator.[1]

Step-by-Step Transfer & Reaction Setup
  • Pre-Operation Check :

    • Verify Fume Hood airflow (>100 fpm).[1]

    • Inspect Tools : Ensure NO copper or brass fittings, spatulas, or needles are present.[1] Use Stainless Steel (SS 304/316), Glass, or Teflon (PTFE).[1]

  • Inert Atmosphere :

    • The terminal alkyne is sensitive to oxidation and moisture.[1] Handle under Nitrogen or Argon.[1][6]

    • Use Schlenk lines or balloon techniques for transfers.[1]

  • Dispensing :

    • Liquids: Use a glass syringe with a stainless steel needle (Luer-lock).[1] Avoid plastic syringes if the solvent vehicle is incompatible (though pure compound is usually compatible with PP/PE for short durations).[1]

    • Solids: Use a PTFE-coated or stainless steel spatula.[1]

  • Reaction Monitoring :

    • If heating is required, use an oil bath or heating block with a temperature limit control.[1] Do not distill to dryness without a stabilizer, as concentrated alkynes can be unstable.[1]

Storage Requirements
  • Temperature : Store at 2–8°C (Refrigerate).

  • Atmosphere : Store under inert gas (Argon preferred).[6]

  • Container : Amber glass vial with a PTFE-lined cap.[1]

  • Incompatibilities : Segregate from strong oxidizing agents, strong acids, and metals (Cu, Ag) .[1]

Emergency Response & Spill Management

Spill Response Workflow (Graphviz)

Spill_Response Figure 2: Emergency Response Logic for Pyridinyl-Alkyne Spills. Detect Spill Detected Assess Assess Volume Detect->Assess Minor Minor (<10 mL) In Fume Hood Assess->Minor Contained Major Major (>10 mL) Or Outside Hood Assess->Major Uncontained Clean Absorb with Vermiculite/Sand Minor->Clean Evacuate Evacuate Lab Call EHS Major->Evacuate Disposal Collect in Non-Metal Container Clean->Disposal

Specific Spill Procedures
  • Evacuate & Isolate : Remove ignition sources immediately.

  • PPE Upgrade : Don double nitrile gloves and a respirator if outside the hood.[1]

  • Containment : Use Vermiculite or Sand .[1] Do not use combustible materials like sawdust.[1]

  • Cleanup :

    • Scoop material using plastic or stainless steel scoops.[1]

    • CRITICAL : Do not use a metal dustpan if it contains copper/brass rivets.[1]

  • Decontamination : Wash the surface with a dilute soap solution, followed by water.[1]

Waste Disposal & Deactivation

  • Classification : Hazardous Organic Waste (Flammable, Toxic).[1]

  • Segregation :

    • Do NOT mix with heavy metal waste streams (risk of acetylide formation in the waste drum).[1]

    • Do NOT mix with oxidizers.[1]

  • Disposal Path : Label clearly as "Pyridine Derivative / Terminal Alkyne." Incineration via a licensed chemical waste contractor is the standard method.[1]

References

  • Apollo Scientific . Safety Data Sheet: 4-(2-Methylbut-3-yn-2-yl)pyridine. Retrieved from (Verified Commercial Source).[1]

  • Sigma-Aldrich .[1][2] Safety Data Sheet: 3-(2-Methylbut-3-yn-2-yl)pyridine (Isomer Proxy). Retrieved from (Used for comparative hazard profiling).[1]

  • PubChem . Compound Summary: 2-Methylbut-3-yn-2-ol (Precursor/Fragment Safety).[1][6] Retrieved from .[1]

  • Breitmaier, E. (2006).[1][10] Terpenes: Flavors, Fragrances, Pharmaca, Pheromones.[1][10] Wiley-VCH.[1][10] (Reference for alkyne handling and reactivity).

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